SB-649868
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Propiedades
IUPAC Name |
N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIUGNEAIHSBI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191491 | |
| Record name | SB 649868 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380899-24-1 | |
| Record name | N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380899-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 649868 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380899241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-649868 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SB 649868 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-649868 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1V1K2M4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB-649868: A Dual Orexin Receptor Antagonist for the Modulation of Sleep-Wake Cycles
An In-depth Technical Guide on the Core Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of SB-649868, a potent and selective dual orexin (B13118510) receptor antagonist (DORA), on sleep-wake cycles. Developed for researchers, scientists, and drug development professionals, this document details the core pharmacology, summarizes key clinical findings, and outlines the experimental protocols used to evaluate its efficacy and mechanism.
Core Mechanism of Action: Targeting the Orexin System
This compound exerts its sleep-promoting effects by competitively inhibiting the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1][2][3] The orexin system, originating in the lateral hypothalamus, is a central regulator of wakefulness and arousal.[4][5] By blocking orexin signaling, this compound attenuates the wake-promoting signals from the hypothalamus to various arousal centers in the brain, thereby facilitating the transition to and maintenance of sleep.[1][4] This targeted approach differs from traditional hypnotics that generally cause widespread neuronal inhibition, such as GABA-A receptor modulators.[3][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
The Therapeutic Potential of SB-649868: A Technical Guide for Researchers
An in-depth examination of the dual orexin (B13118510) receptor antagonist, its mechanism of action, and clinical findings in the treatment of insomnia.
SB-649868 is a potent, orally administered, selective dual orexin receptor antagonist (DORA) that was under investigation by GlaxoSmithKline for the treatment of insomnia.[1][2] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound mitigates the arousal signaling cascade, thereby promoting the initiation and maintenance of sleep.[1][3] This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism and study designs.
Core Mechanism of Action: Orexin System Antagonism
The orexin system, also known as the hypocretin system, is a key regulator of wakefulness and arousal.[1] Orexin-A and orexin-B, produced in the lateral hypothalamus, activate the OX1 and OX2 receptors, which are G-protein coupled receptors distributed throughout the central nervous system.[3] This activation promotes wakefulness by stimulating various downstream neurotransmitter systems. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the wake-promoting signals of the orexin peptides.[1][4] This mechanism of action represents a targeted approach to treating insomnia by suppressing wakefulness rather than inducing sleep through broad central nervous system depression, a characteristic of many traditional hypnotics like GABA-A receptor modulators.[5]
References
- 1. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
The Orexin Antagonist SB-649868: A Deep Dive into its Effects on NREM and REM Sleep
A Technical Guide for Researchers and Drug Development Professionals
SB-649868, a potent and selective dual orexin (B13118510) receptor antagonist (DORA), has demonstrated significant effects on sleep architecture, specifically on non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. This technical guide provides a comprehensive overview of the core pharmacology, experimental findings, and methodologies related to the impact of this compound on sleep, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Orexin System Antagonism
This compound exerts its sleep-promoting effects by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1] The orexin system, originating in the lateral hypothalamus, plays a crucial role in maintaining wakefulness and arousal.[2] By antagonizing these receptors, this compound dampens the excitatory orexinergic signaling, thereby facilitating the transition to and maintenance of sleep.[1][2]
Quantitative Effects on Human Sleep Architecture
Clinical trials involving this compound have consistently demonstrated dose-dependent improvements in both objective and subjective measures of sleep. The primary effects observed are a significant reduction in the time taken to fall asleep and an increase in total sleep time, largely driven by an increase in REM sleep.
Polysomnography (PSG) Data in Primary Insomnia Patients
A multicenter, randomized, double-blind, placebo-controlled crossover study in 52 male subjects with primary insomnia provides key quantitative insights into the effects of this compound.[3][4]
| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) |
| Total Sleep Time (TST, min) | 358.4 | 380.8 (+22.4) | 408.1 (+49.7) | 428.2 (+69.8) |
| Wake After Sleep Onset (WASO, min) | 67.4 | 59.9 (-7.5) | 49.0 (-18.4) | 38.4 (-29.0) |
| Latency to Persistent Sleep (LPS, min) | 65.1 | 39.0 (-26.1) | 32.1 (-33.0) | 21.4 (-43.7) |
| REM Sleep (% of TST) | 18.9 | 19.8 | 21.4 | 23.3 |
| NREM Stage 1 (% of TST) | 10.1 | 8.6 | 7.9 | 7.5 |
| NREM Stage 2 (% of TST) | 56.3 | 56.6 | 55.4 | 54.2 |
| Slow Wave Sleep (SWS, % of TST) | 14.7 | 15.0 | 15.3 | 15.0 |
| REM Latency (min) | 100.2 | 84.1 | 70.3 | 61.5 |
| Table 1: Effects of this compound on Polysomnographic Parameters in Primary Insomnia Patients.[3] |
Effects in a Model of Situational Insomnia
In a study investigating the effects of this compound in healthy male volunteers subjected to traffic noise to induce situational insomnia, the compound demonstrated significant hypnotic activity compared to both placebo and zolpidem.[5][6][7]
| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | Zolpidem (10 mg) |
| Total Sleep Time (TST, min) | 417.8 | 434.8 (+17.0) | 448.8 (+31.0) | 428.8 (+11.0) |
| Wake After Sleep Onset (WASO, min) | 42.1 | 34.9 (-7.2) | 27.4 (-14.7) | 37.8 (-4.3) |
| Latency to Persistent Sleep (LPS, min) | 22.8 | 15.2 (-7.6) | 13.1 (-9.7) | 19.3 (-3.5) |
| REM Sleep Duration (min) | 88.0 | 94.5 (+6.5) | 101.9 (+13.9) | 82.2 (-5.8) |
| REM Latency (min) | 91.5 | 71.4 (-20.1) | 57.5 (-34.0) | 94.6 (+3.1) |
| Slow Wave Sleep (SWS, min) | 80.5 | 80.1 (-0.4) | 81.3 (+0.8) | 90.6 (+10.1) |
| Table 2: Comparative Effects of this compound and Zolpidem in a Situational Insomnia Model.[5][6][7] |
Preclinical Data in Rodent Models
Preclinical studies in rats have corroborated the sleep-promoting effects of this compound observed in humans. Oral administration of this compound at doses of 10 and 30 mg/kg was shown to increase both NREM and REM sleep.[1][8] A notable finding from these studies is the absence of motor impairment, a common side effect of other hypnotic agents.[1][9][10]
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |
| NREM Sleep Duration (min over 12h) | ~250 | Increased | Significantly Increased |
| REM Sleep Duration (min over 12h) | ~50 | Increased | Significantly Increased |
| Latency to NREM Sleep (min) | ~60 | Decreased | Significantly Decreased |
| Latency to REM Sleep (min) | ~120 | Decreased | Significantly Decreased |
| Table 3: Qualitative Summary of Preclinical Effects of this compound on Sleep in Rats. |
Experimental Protocols
The clinical and preclinical evaluation of this compound has relied on standardized and rigorous methodologies to assess its impact on sleep.
Clinical Trial Methodology (Primary Insomnia Study)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled crossover study utilizing a Williams orthogonal Latin Square design to minimize period and carryover effects.[3][4]
-
Participants: 52 male subjects diagnosed with primary insomnia, confirmed by polysomnography.[3][4]
-
Intervention: Single oral doses of this compound (10, 30, and 60 mg) or placebo administered 90 minutes before bedtime.[3][4]
-
Primary Endpoint Measurement: Sleep effects were objectively measured using polysomnography (PSG) for two consecutive nights for each treatment period. Subjective sleep parameters were also collected via questionnaires.[3][4]
-
Polysomnography (PSG): Standard PSG recordings included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to score sleep stages according to the Rechtschaffen and Kales criteria.
Preclinical Study Methodology (Rat Model)
-
Animal Model: Adult male Sprague Dawley rats were used.[11]
-
Surgical Implantation: Animals were surgically implanted with electrodes for EEG and EMG recordings to allow for the monitoring of sleep-wake states.
-
Drug Administration: this compound (10 and 30 mg/kg) or vehicle was administered orally at the beginning of the dark phase.[8]
-
Sleep Scoring: EEG and EMG data were recorded continuously and scored for wakefulness, NREM sleep, and REM sleep.
Discussion and Implications
The collective data from both clinical and preclinical studies indicate that this compound is a potent sleep-promoting agent. Its primary mechanism of action, dual orexin receptor antagonism, leads to a significant reduction in sleep latency and an increase in total sleep time. A key differentiator from many existing hypnotics is its effect on REM sleep. Unlike benzodiazepine (B76468) receptor agonists which can suppress REM sleep, this compound consistently increases both the absolute amount and the percentage of REM sleep, while also reducing REM latency.[5][6][7]
The lack of significant alteration to slow-wave sleep (SWS), a stage believed to be critical for restorative processes, is another noteworthy characteristic of this compound.[3][5] This profile suggests that this compound may promote a more naturalistic sleep architecture compared to other classes of hypnotics.
The absence of motor impairment in preclinical models is a significant advantage, suggesting a lower risk of side effects such as ataxia or falls, which are concerns with other sleep aids.[1][9][10]
Conclusion
This compound, through its antagonism of the orexin system, effectively promotes and maintains sleep. Its unique profile of increasing total sleep time, primarily by enhancing REM sleep without suppressing slow-wave sleep, and its favorable safety profile in preclinical models, underscore the therapeutic potential of dual orexin receptor antagonists for the treatment of insomnia. Further research into the long-term efficacy and safety of this class of compounds is warranted.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. researchgate.net [researchgate.net]
- 3. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 10. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Orexin Receptors with SB-649868: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological and clinical profile of SB-649868, a potent dual orexin (B13118510) receptor antagonist. Developed by GlaxoSmithKline for the treatment of insomnia, this compound serves as a critical tool for investigating the role of the orexin system in sleep-wake regulation. This document provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental methodologies.
Introduction to this compound and the Orexin System
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin receptor 1, OX1R, and orexin receptor 2, OX2R), is a central regulator of wakefulness and arousal. Dysregulation of this system is implicated in sleep disorders such as narcolepsy and insomnia. This compound is a dual orexin receptor antagonist (DORA), meaning it competitively blocks the binding of both orexin-A and orexin-B to OX1R and OX2R, thereby promoting sleep.[1]
In Vitro Pharmacology
This compound demonstrates high affinity and potent antagonism at both human orexin receptors. The following table summarizes its in vitro pharmacological profile.
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| Binding Affinity (pKi) | 9.4 | 9.5 | [2] |
| Functional Antagonism (pKB) | 9.67 | 9.64 | [2] |
Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Condition | Reference |
| Half-life (t1/2) | 3-6 hours | - | [3] |
| Time to Maximum Concentration (Tmax) | ~2.5 - 2.75 hours | Fed | [4] |
| Maximum Concentration (Cmax) | Increased | Fed vs. Fasted | [3] |
| Metabolism | Extensively metabolized, primarily via oxidation of the benzofuran (B130515) ring. | - | [5] |
| Excretion | Primarily via feces (79%), with a smaller portion in urine (12%). | - | [5] |
Preclinical Efficacy in Animal Models
In vivo studies in rats have demonstrated the sleep-promoting effects of this compound.
| Species | Dose (mg/kg) | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| Rat | 10 and 30 | Increased duration, reduced latency | Increased duration, reduced latency | [6] |
Clinical Efficacy in Humans
Clinical trials have evaluated the efficacy of this compound in healthy volunteers and patients with primary insomnia.
Situational Insomnia Model (Healthy Volunteers)
| Dose (mg) | Change in Total Sleep Time (TST) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Reference |
| 10 | +17 min | Not significant | - | [7] |
| 30 | +31 min | -14.7 min | - | [7] |
Primary Insomnia Patients
| Dose (mg) | Change in Total Sleep Time (TST) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Reference |
| 10 | +22.4 min | Not significant | -26.1 min | [2] |
| 30 | +49.7 min | -18.4 min | -33.0 min | [2] |
| 60 | +69.8 min | -29.0 min | -43.7 min | [2] |
Experimental Protocols
Orexin Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay is used to determine the binding affinity of this compound for OX1 and OX2 receptors.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is then resuspended in the assay buffer.
-
Competitive Binding: The prepared membranes are incubated with a known concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-almorexant) and a range of concentrations of unlabeled this compound.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed to remove unbound radioligand, and the amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The IC50 is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Functional Antagonism Assay (IP-One HTRF)
The functional antagonist activity of this compound is determined by measuring its ability to inhibit orexin-A-induced inositol (B14025) monophosphate (IP1) accumulation in cells expressing orexin receptors. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a common method for this.
Methodology:
-
Cell Culture and Treatment: CHO cells expressing either OX1R or OX2R are seeded into microplates. The cells are pre-incubated with various concentrations of this compound before being stimulated with a fixed concentration of orexin-A. The stimulation is performed in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.
-
IP1 Detection: After stimulation, the cells are lysed, and the HTRF reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with a europium cryptate) are added. The endogenously produced IP1 competes with the d2-labeled IP1 for binding to the antibody.
-
Signal Reading and Analysis: The plate is read on an HTRF-compatible reader. A high concentration of cellular IP1 leads to a decrease in the HTRF signal. The data are used to construct dose-response curves and calculate the IC50, which is then used to determine the functional antagonist constant (pKB).
Clinical Trial in Primary Insomnia (NCT00426816)
This study was a multicenter, randomized, double-blind, placebo-controlled, crossover trial to evaluate the efficacy and safety of this compound in male subjects with primary insomnia.
Methodology:
-
Patient Population: The study enrolled male subjects between the ages of 18 and 64 with a diagnosis of primary insomnia confirmed by polysomnography.[8]
-
Study Design: A randomized, double-blind, placebo-controlled, four-period crossover design was used. Each subject received single doses of this compound (10, 30, and 60 mg) and a placebo, with washout periods between each treatment.[8]
-
Efficacy Assessments: The primary efficacy endpoints were changes in TST, WASO, and LPS as measured by polysomnography. Secondary endpoints included changes in sleep architecture and subjective sleep quality.[8]
-
Safety and Tolerability: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[8]
Orexin Signaling Pathway
This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of orexins to their receptors.
Conclusion
This compound is a well-characterized dual orexin receptor antagonist that has been instrumental in elucidating the role of the orexin system in sleep and wakefulness. Its high affinity for both OX1 and OX2 receptors, coupled with its demonstrated efficacy in preclinical and clinical models of insomnia, underscores the therapeutic potential of targeting this system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of sleep medicine and neuroscience. While the development of this compound did not proceed to market, the knowledge gained from its investigation has paved the way for other DORAs that are now approved for the treatment of insomnia.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition and metabolism of [14C]this compound, an orexin 1 and 2 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Dual Orexin Receptor Antagonist SB-649868: A Technical Guide for Insomnia Pathophysiology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-649868, a potent, orally active, and selective dual orexin (B13118510) receptor antagonist (DORA), and its application in the study of insomnia pathophysiology. By competitively blocking the binding of wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound represents a key pharmacological tool to investigate the role of the orexin system in sleep-wake regulation. This document synthesizes preclinical and clinical findings, details experimental methodologies, and presents quantitative data to support its use in research and drug development.
Core Mechanism of Action: Targeting the Orexin System
The orexin system is a primary regulator of wakefulness and arousal. Orexin neuropeptides, produced in the lateral hypothalamus, project to and excite various brain regions involved in maintaining arousal, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and ventral tegmental area (dopamine). Insomnia is often characterized by a state of hyperarousal, suggesting a potential overactivity of the orexin system.
This compound acts as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors, with high affinity (pKi of 9.4 and 9.5 for OX1 and OX2, respectively)[1]. By blocking these receptors, this compound effectively dampens the downstream arousal signals, thereby promoting the initiation and maintenance of sleep. This mechanism of action offers a targeted approach to treating insomnia by addressing a fundamental component of its pathophysiology, contrasting with the broad CNS depression seen with traditional GABAergic hypnotics.
Preclinical and Clinical Efficacy: A Quantitative Overview
This compound has demonstrated significant sleep-promoting effects in both animal models and human clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical Efficacy of this compound in Rodent Models
| Species | Dose (mg/kg) | Effect on Total Sleep Time | Effect on Sleep Latency | Motor Impairment | Reference |
| Rat | 10 and 30 | Increased (NREM and REM sleep) | Reduced | None | [2][3] |
Table 2: Clinical Efficacy of this compound in Healthy Volunteers (Situational Insomnia Model)
| Dose (mg) | Change in Total Sleep Time (TST) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Reference |
| 10 | +17 min (p<0.001) | - | Reduced (p=0.003) | [4][5][6][7] |
| 30 | +31 min (p<0.001) | -14.7 min (p<0.001) | Reduced (p=0.003) | [4][5][6][7][8] |
Table 3: Clinical Efficacy of this compound in Patients with Primary Insomnia
| Dose (mg) | Change in Total Sleep Time (TST) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Reference |
| 10 | +22.4 min (p<0.001) | - | Reduced (p<0.001) | [9][10][11] |
| 30 | +49.7 min (p<0.001) | Reduced (p≤0.001) | Reduced (p<0.001) | [9][10][11] |
| 60 | +69.8 min (p<0.001) | Reduced (p≤0.001) | Reduced (p<0.001) | [9][10][11] |
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the efficacy and safety data of this compound. Below are the detailed methodologies for the key clinical trials.
Phase IIa Study in Primary Insomnia Patients (NCT00426816)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, four-way crossover study.[9][12]
-
Participants: 52 male subjects diagnosed with primary insomnia, confirmed by polysomnography.[9][12]
-
Interventions: Single oral doses of this compound (10 mg, 30 mg, 60 mg) or placebo were administered 90 minutes before bedtime after dinner.[9][12] Each treatment period was separated by a washout period of at least one week.[9]
-
Primary Outcome Measures:
-
Secondary and Other Measures:
-
Subjective Sleep Questionnaires: Participants completed questionnaires after each night in the sleep laboratory to assess their perception of sleep quality.[9][12]
-
Next-Day Residual Effects: Assessed using the Digit Symbol Substitution Test and a modified Verbal Learning Memory Test administered after "lights on".[9][10][12]
-
Safety and Tolerability: Monitored through the collection of adverse events, electrocardiograms (ECG), vital signs, and laboratory tests.[9][12]
-
Pharmacokinetics: Serial blood samples were collected at pre-dose and at multiple time points post-dose to determine the plasma concentrations of this compound.[9]
-
Study in a Model of Situational Insomnia (NCT00440323)
-
Study Design: A randomized, double-blind, double-dummy, placebo-controlled, four-period crossover study.[4][5]
-
Interventions: Single oral doses of this compound (10 mg or 30 mg), zolpidem (10 mg as a positive control), or placebo were administered.[4][5][6] A traffic noise model was used to induce situational insomnia.[4][5]
-
Outcome Measures:
-
Objective Sleep Parameters: Assessed via polysomnography (PSG), including Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Latency to Persistent Sleep (LPS).[4][5]
-
Electroencephalogram (EEG) Power Spectra: Analyzed to determine the effects on brainwave activity during sleep.[5][6][8]
-
Subjective Sleep Parameters and Next-Day Performance: Also evaluated.[5]
-
Safety and Tolerability Profile
Across Phase I and II clinical trials, this compound was generally well-tolerated at doses up to 80 mg.[9][13][14] The most commonly reported adverse events were mechanism-related and included somnolence and fatigue, primarily observed at higher doses (60 mg and 80 mg).[9][14] In patients with primary insomnia, other reported adverse events included headache, dry mouth, and nasopharyngitis, with the number of complaints increasing in a dose-dependent manner.[2] Importantly, preclinical studies in rats showed no motor impairment, even when co-administered with ethanol.[2][3] Next-day residual cognitive effects were generally not observed in clinical trials.[14]
Conclusion
This compound serves as a valuable investigational tool for elucidating the role of the orexin system in the pathophysiology of insomnia. Its targeted mechanism of action, demonstrated efficacy in promoting and maintaining sleep, and favorable safety profile in early clinical trials underscore the potential of dual orexin receptor antagonism as a therapeutic strategy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design future studies and further explore the therapeutic applications of modulating the orexin system. Although the development of this compound appears to have been discontinued, the knowledge gained from its investigation has paved the way for other DORAs that are now approved for the treatment of insomnia.[13]
References
- 1. labshake.com [labshake.com]
- 2. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of SB-649868: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649868 is a potent, orally active dual orexin (B13118510) receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia.[1] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin 1 receptor, OX1R; and orexin 2 receptor, OX2R), is a critical regulator of wakefulness and arousal. By competitively blocking the binding of orexin neuropeptides to both OX1R and OX2R, this compound mitigates the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep.[2] This document provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical findings.
Pharmacodynamics
Mechanism of Action & Signaling Pathway
This compound functions as a competitive antagonist at both OX1 and OX2 receptors.[3] Orexin receptors are primarily coupled to the Gq/11 G-protein, which upon activation by orexin peptides, stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC), resulting in neuronal excitation and the promotion of wakefulness. This compound blocks these downstream effects by preventing the initial binding of orexin peptides to their receptors.
In Vitro Receptor Binding and Functional Activity
This compound is a high-potency antagonist at both human orexin receptors. Radioligand binding assays and functional assays, such as inositol phosphate (B84403) (IP1) accumulation, have been used to determine its affinity and antagonist properties. Notably, this compound exhibits slow binding kinetics, particularly at the OX1R, which may influence its pharmacological activity in vivo.[4][5]
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| pKi (Binding Affinity) | 9.4 | 9.5 | [3] |
| pKi (Displacement Assay) | 9.27 | 8.91 | [3] |
| pKB (Functional Antagonism) | 9.67 | 9.64 | [3] |
Pharmacokinetics
Phase I clinical trials have characterized the pharmacokinetic profile of this compound in healthy male volunteers.[6]
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 3-6 hours | Single and multiple doses | [6] |
| Absorption | Rate of absorption increased in the fed state (increased Cmax), but total exposure (AUC) was similar to the fasted state. | Single ascending dose (10-80 mg) | [6] |
| Metabolism | Suggests CYP3A4 inhibition | Dose-dependent increase in simvastatin (B1681759) exposure | [6] |
Preclinical In Vivo Efficacy
Studies in rat models demonstrated the sleep-promoting effects of this compound.
| Animal Model | Doses | Key Findings | Reference |
| Rat | 10 and 30 mg/kg | - Increased non-REM (NREM) and REM sleep.- Reduced sleep latency.- No motor impairment observed. | [1] |
Clinical Efficacy
This compound has undergone Phase I and Phase II clinical trials, demonstrating its efficacy in both healthy volunteers and patients with primary insomnia.
Phase I Studies in Healthy Volunteers
| Study Population | Doses | Key Sleep Parameter Changes (vs. Placebo) | Reference |
| Healthy Volunteers | 10-60 mg | - Dose-dependent decrease in Latency to Persistent Sleep (LPS).- Dose-dependent decrease in Wake After Sleep Onset (WASO).- Dose-dependent increase in Total Sleep Time (TST). | [2] |
| Healthy Volunteers (Traffic Noise Model) | 10 mg | - TST increased by 17 min (p<0.001).- LPS significantly reduced (p=0.003). | [7][8] |
| Healthy Volunteers (Traffic Noise Model) | 30 mg | - TST increased by 31 min (p<0.001).- WASO reduced by 14.7 min (p<0.001).- LPS significantly reduced (p=0.003).- REM sleep duration increased. | [7][8] |
Phase II Study in Patients with Primary Insomnia
| Study Population | Doses | Key Sleep Parameter Changes (vs. Placebo) | Reference |
| Male Patients with Primary Insomnia | 10 mg | - TST increased by 22.4 min (p<0.001).- LPS reduced by 26.1 min (p<0.001). | [2] |
| Male Patients with Primary Insomnia | 30 mg | - TST increased by 49.7 min (p<0.001).- LPS reduced by 33.0 min (p<0.001).- WASO reduced by 18.4 min (p≤0.001). | [2] |
| Male Patients with Primary Insomnia | 60 mg | - TST increased by 69.8 min (p<0.001).- LPS reduced by 43.7 min (p<0.001).- WASO reduced by 29.0 min (p≤0.001). | [2] |
Safety and Tolerability
Across Phase I and II studies, this compound was generally well-tolerated.[2][6]
-
Adverse Events: The most commonly reported adverse events were mechanism-related, including somnolence and fatigue, particularly at higher doses (60 mg and 80 mg).[6] In patients with insomnia, commonly reported events included headache, dry mouth, and nasopharyngitis.[1]
-
Next-Day Effects: Next-morning testing in Phase I trials did not detect evidence of residual cognitive effects.[6]
Experimental Protocols
In Vitro Functional Assays: Calcium Mobilization
A common method to assess the functional antagonism of orexin receptors is through a calcium mobilization assay, typically using a Fluorometric Imaging Plate Reader (FLIPR).
Methodology Overview:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured in appropriate media and seeded into 96- or 384-well plates.[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Compound Incubation: The cells are then pre-incubated with various concentrations of the antagonist (this compound) for a specified period.[9]
-
Agonist Stimulation: An orexin agonist (typically orexin-A) is added to the wells to stimulate the receptors.[9]
-
Signal Detection: The plate is read using a FLIPR instrument, which measures the transient increase in intracellular calcium as a change in fluorescence intensity.
-
Data Analysis: The ability of this compound to inhibit the orexin-A-induced calcium signal is quantified, and functional potency values (like pKB) are calculated from the concentration-response curves.[9]
Clinical Polysomnography (PSG) Protocol
Polysomnography is the gold standard for objectively measuring sleep parameters in clinical trials.
Methodology Overview:
-
Subject Enrollment: Patients with a diagnosis of primary insomnia, confirmed by an initial PSG screening, are enrolled.[2]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. Subjects receive different treatments (e.g., placebo, 10 mg, 30 mg, 60 mg of this compound) on different nights, with a washout period in between.[2]
-
Dosing: The investigational drug or placebo is administered at a set time before bedtime (e.g., 90 minutes).[2]
-
PSG Recording: Continuous PSG recordings are performed overnight in a sleep laboratory. This includes electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to monitor brain waves, eye movements, and muscle tone, respectively.
-
Data Scoring & Analysis: The recorded data is scored by trained technicians to determine various sleep stages and events. Key endpoints such as TST, WASO, and LPS are calculated and statistically analyzed to compare the effects of this compound with placebo.[2]
Conclusion
This compound is a potent dual orexin receptor antagonist with a well-defined pharmacological profile. It demonstrates high affinity and functional antagonism at both OX1 and OX2 receptors. Its pharmacokinetic profile, with a half-life of 3-6 hours, is suitable for an insomnia therapeutic. Preclinical and robust clinical data confirm its efficacy in promoting and maintaining sleep by significantly improving key sleep parameters such as total sleep time, wake after sleep onset, and latency to persistent sleep, with a favorable safety profile. Although its development appears to have been discontinued, the extensive data available for this compound provides a valuable reference for the continued development and understanding of orexin-based therapeutics.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-649868 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of SB-649868: A Dual Orexin Receptor Antagonist for Insomnia
An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-649868 is a potent, orally active dual orexin (B13118510) receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1 and OX2, this compound demonstrated a clear mechanism for promoting sleep. Preclinical studies in rodents and primates confirmed its sleep-promoting efficacy without the motor impairment associated with other hypnotics. Subsequent Phase I and II clinical trials in healthy volunteers and patients with primary insomnia showed that this compound significantly improved sleep onset and maintenance in a dose-dependent manner. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, including its synthesis, mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction: Targeting the Orexin System for Insomnia
The discovery of the orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, revolutionized our understanding of sleep-wake regulation. This system is a key promoter of wakefulness, and its dysfunction is linked to narcolepsy. Consequently, antagonizing orexin receptors emerged as a rational therapeutic strategy for insomnia. This compound was developed as a dual antagonist, targeting both OX1 and OX2 receptors to suppress the wake-promoting signals and facilitate the transition to and maintenance of sleep.
Discovery and Synthesis
This compound, chemically known as N-([(2S)-1-([5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl)-2-piperidinyl]methyl)-4-benzofurancarboxamide, is a synthetic organic compound. While the specific, detailed synthesis route for this compound is not publicly available in the provided search results, the development of piperidine (B6355638) derivatives as orexin antagonists by GlaxoSmithKline has been documented in patents. The general approach for synthesizing such molecules often involves multi-step organic synthesis, including the formation of the core piperidine structure, followed by the addition of the thiazole (B1198619) and benzofuran (B130515) carboxamide moieties through amide bond formation reactions.
Mechanism of Action: Dual Orexin Receptor Antagonism
This compound functions as a competitive antagonist at both the OX1 and OX2 receptors, preventing the binding of the endogenous orexin peptides. This dual antagonism is crucial as both receptors are involved in promoting and sustaining wakefulness. The blockade of orexin signaling reduces arousal and facilitates the transition to sleep.
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Preclinical Pharmacology
In Vitro Characterization
This compound is a potent dual antagonist of both OX1 and OX2 receptors. In vitro studies have demonstrated its high affinity for these receptors.
Table 1: In Vitro Activity of this compound
| Assay Type | Receptor | pKi | pKB | Reference |
| Radioligand Binding | OX1 | 9.4 | ||
| OX2 | 9.5 | |||
| Radioligand Binding | OX1 | 9.27 | ||
| OX2 | 8.91 | |||
| Functional Assay (IP1 accumulation) | OX1 | 9.67 | ||
| OX2 | 9.64 |
Kinetic binding studies revealed that this compound exhibits a non-surmountable antagonism, particularly at the OX1 receptor, which is attributed to its slow dissociation from the receptor. This prolonged receptor occupancy may contribute to its sustained efficacy.
In Vivo Preclinical Studies
Preclinical studies in animal models were crucial in establishing the sleep-promoting effects of this compound.
-
Rodent Models: In rats, this compound demonstrated a significant, dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. It also reduced the time it took for the animals to fall asleep (sleep latency). Importantly, unlike many existing sleep aids, this compound did not cause any impairment in motor coordination.
-
Primate Models: Studies in primates also confirmed the sleep-promoting properties of this compound, further supporting its development for use in humans.
Table 2: Preclinical In Vivo Efficacy of this compound in Rats
| Dose (mg/kg) | Effect on Sleep Latency | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| 10 and 30 | Reduced | Increased | Increased |
Clinical Development
The clinical development of this compound progressed through Phase I and Phase II trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with primary insomnia.
Phase I Studies
Initial Phase I trials in healthy male volunteers established the safety and tolerability of this compound at single ascending doses up to 80 mg and multiple repeat doses. The most common adverse events were related to its mechanism of action, such as somnolence and fatigue, particularly at higher doses.
The pharmacokinetic profile of this compound is characterized by a half-life of 3 to 6 hours.
Phase II Studies
A key Phase IIa study (NCT00426816) was a multicenter, randomized, double-blind, placebo-controlled, crossover trial that assessed the effects of this compound (10, 30, and 60 mg) in 52 male subjects with primary insomnia.
Table 3: Key Efficacy Results from the Phase IIa Study (NCT00426816) of this compound in Patients with Primary Insomnia
| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) | Reference |
| Change in Latency to Persistent Sleep (LPS) from baseline (min) | - | -26.1 | -33.0 | -43.7 | |
| Change in Wake After Sleep Onset (WASO) from baseline (min) | - | Not Significant | -18.4 | -29.0 | |
| Change in Total Sleep Time (TST) from baseline (min) | - | +22.4 | +49.7 | +69.8 |
The results demonstrated that this compound produced a dose-dependent and clinically significant improvement in both sleep induction (reduced LPS) and sleep maintenance (reduced WASO and increased TST). The drug was also well-tolerated, with no serious adverse events reported.
Experimental Protocols
Orexin Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (pKi) of this compound for OX1 and OX2 receptors.
-
Method: Membranes from cells expressing either human OX1 or OX2 receptors are incubated with a radiolabeled orexin receptor antagonist (e.g., [³H]ACT-078573) in the presence of varying concentrations of this compound. The amount of bound radioligand is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Objective: To assess the functional antagonist activity (pKB) of this compound.
-
Method: Cells expressing either OX1 or OX2 receptors are stimulated with orexin-A in the presence of different concentrations of this compound. The accumulation of inositol (B14025) 1-phosphate, a downstream second messenger of Gq-coupled receptor activation, is measured using a commercially available kit. The ability of this compound to inhibit the orexin-A-induced IP1 accumulation is quantified to determine its antagonist potency.
Preclinical In Vivo Sleep Assessment
-
Objective: To objectively measure the effects of this compound on sleep architecture.
-
Method: Rats are surgically implanted with electrodes for EEG and electromyography (EMG) recording. After a recovery period, animals are administered this compound or vehicle, and their sleep-wake states (wakefulness, NREM sleep, REM sleep) are continuously monitored and scored based on the EEG and EMG signals.
Clinical Trial Protocol (NCT00426816)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, four-period crossover study.
-
Participants: 52 male subjects with a diagnosis of primary insomnia.
-
Interventions: Single oral doses of this compound (10, 30, and 60 mg) or placebo administered in the evening.
-
Primary Outcome Measures:
-
Latency to Persistent Sleep (LPS)
-
Wake After Sleep Onset (WASO)
-
Total Sleep Time (TST)
-
-
Method of Assessment: Polysomnography (PSG) was used to objectively measure sleep parameters. Subjective sleep quality and next-day residual effects were also assessed using questionnaires and cognitive performance tests.
Caption: Development timeline of this compound.
Conclusion and Future Directions
This compound was a promising dual orexin receptor antagonist that demonstrated significant potential for the treatment of insomnia. Its development showcased the viability of targeting the orexin system to promote sleep. Although the clinical development of this compound was halted, the knowledge gained from its preclinical and clinical studies has been invaluable to the field and has paved the way for the successful development of other DORAs that are now approved for the treatment of insomnia. The story of this compound underscores the challenges in drug development while also highlighting the importance of innovative approaches to treating sleep disorders. Further research into the nuances of orexin receptor pharmacology continues to be a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric conditions.
SB-649868: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649868 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness and arousal by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors. By antagonizing both of these receptors, this compound effectively blocks the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, small-molecule compound with the IUPAC name N-[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-carboxamide.[1] Its chemical and physical data are summarized in the table below.[1]
| Property | Value | Reference |
| Chemical Formula | C26H24FN3O3S | [1] |
| Molar Mass | 477.55 g/mol | [1] |
| IUPAC Name | N-[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-carboxamide | [1] |
| SMILES | CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4 | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [2] |
Pharmacological Properties
This compound is a potent dual antagonist of both OX1 and OX2 receptors. Its pharmacological profile has been characterized through various in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro activity of this compound has been determined using receptor binding and functional assays.
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| pKi (Binding Affinity) | 9.4 | 9.5 | [3][4] |
| pKi ([3H]ACT-078573 displacement) | 9.27 | 8.91 | [3] |
| pKb (Functional Antagonism) | 9.67 ± 0.03 | 9.64 ± 0.07 | [3] |
Pharmacokinetics
Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Reference |
| Half-life (t1/2) | 3-6 hours | [5][6] |
| Metabolism | Extensively metabolized, primarily via oxidation of the benzofuran (B130515) ring. | |
| Excretion | Primarily via feces. | |
| CYP Inhibition | Dose-dependent inhibition of CYP3A4. | [5] |
Mechanism of Action: Orexin Signaling Pathway
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq protein. Activation of these receptors by orexin-A or orexin-B initiates a signaling cascade that leads to neuronal excitation and the promotion of wakefulness. This compound exerts its sleep-promoting effects by competitively blocking the binding of orexins to both OX1R and OX2R, thereby inhibiting this signaling pathway.
The binding of orexins to their receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to increased neuronal excitability. There is also evidence for the coupling of orexin receptors to Gi and Gs proteins, which can modulate cyclic AMP (cAMP) levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Sleep Studies with SB-649868
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo sleep studies in rodents using SB-649868, a dual orexin (B13118510) receptor antagonist (DORA).
Introduction
This compound is a selective antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness. By blocking the action of orexins, this compound promotes sleep, making it a compound of interest for insomnia research. Preclinical studies in rodents have demonstrated its efficacy in increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.
Mechanism of Action: Orexin Signaling Pathway
The following diagram illustrates the role of the orexin system in promoting wakefulness and the mechanism by which this compound induces sleep. Orexin neurons in the lateral hypothalamus release orexin-A and orexin-B, which bind to OX1 and OX2 receptors on various arousal-promoting nuclei in the brain. This activation leads to the release of wake-promoting neurotransmitters such as histamine, norepinephrine, serotonin, and acetylcholine. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby preventing orexin binding and suppressing the downstream arousal signaling, leading to the promotion of sleep.
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Quantitative Data from Rodent Sleep Studies
The following tables summarize the reported effects of orally administered this compound on key sleep parameters in rats.
Table 1: Effective Oral Doses of this compound in Rats
| Dose (mg/kg) | Effect on Sleep | Reference |
| 10 | Increase in NREM and REM sleep, reduction of sleep latency. | [1] |
| 30 | Increase in NREM and REM sleep, reduction of sleep latency. | [1] |
Table 2: Effects of this compound on Sleep Architecture in Rats
| Parameter | 10 mg/kg Dose | 30 mg/kg Dose |
| NREM Sleep | Increased | Increased |
| REM Sleep | Increased | Increased |
| Sleep Latency | Reduced | Reduced |
| Motor Impairment | Not observed | Not observed |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo rodent sleep study to evaluate the effects of this compound.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar are commonly used.
-
Sex: Male
-
Age/Weight: Adult, 250-350g at the time of surgery.
-
Housing: Individually housed after surgery in a temperature-controlled environment with a 12:12 hour light:dark cycle. Food and water are available ad libitum.
Surgical Implantation of EEG/EMG Electrodes
Aseptic surgical techniques are required.
-
Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail.
-
Analgesia: Administer a pre-operative analgesic (e.g., carprofen (B1668582) or buprenorphine) as per institutional guidelines.
-
Procedure:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.
-
Implant two stainless steel wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Anchor the electrode assembly to the skull with dental cement.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Allow a recovery period of at least 7-10 days.
-
Administer post-operative analgesics for 2-3 days.
-
Monitor the animal for any signs of infection or distress.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for an in vivo rodent sleep study with this compound.
Caption: Experimental workflow for a rodent sleep study with this compound.
Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: A common vehicle for oral administration in rats is a suspension in 0.5% methylcellulose (B11928114) in sterile water. Sonication may be required to ensure a uniform suspension.
-
Doses: 10 mg/kg and 30 mg/kg, administered orally (p.o.) via gavage.
-
Timing of Administration: Dosing is typically performed at the beginning of the light cycle (the primary sleep period for nocturnal rodents) to assess sleep-promoting effects.
Sleep Recording and Analysis
-
Acclimation: Acclimate the animals to the recording cables and chambers for at least 3 days prior to the start of the experiment.
-
Baseline Recording: Record baseline EEG and EMG data for 24 hours before drug administration to establish normal sleep-wake patterns for each animal.
-
Post-Dosing Recording: After administration of this compound or vehicle, record EEG and EMG for a defined period (e.g., 6 to 24 hours) to assess the drug's effects.
-
Data Acquisition: Use a computerized data acquisition system to record EEG and EMG signals.
-
Sleep Scoring:
-
Divide the recordings into epochs (e.g., 10 seconds).
-
Manually or automatically score each epoch as one of three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (very low EMG activity).
-
-
-
Data Analysis:
-
Quantify the total time spent in each sleep stage.
-
Calculate sleep latency (time from lights off or injection to the first continuous period of NREM sleep).
-
Determine the number and duration of sleep bouts.
-
Perform statistical analysis (e.g., ANOVA or t-tests) to compare the effects of this compound to the vehicle control.
-
Safety and Tolerability
In preclinical rodent studies, this compound has been shown to be well-tolerated at sleep-promoting doses, with no significant motor impairment observed. Standard safety monitoring, including observation for any adverse clinical signs, is recommended throughout the study.
References
Application Notes: SB-649868 Administration in Rats
Introduction
SB-649868 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2] Developed by GlaxoSmithKline for the treatment of insomnia, it has demonstrated significant sleep-promoting effects in preclinical rodent models and in human clinical trials.[3][4] The orexin neuropeptide system, originating in the lateral hypothalamus, is a central regulator of wakefulness and arousal.[5] By competitively blocking the binding of orexin A and orexin B to their receptors, this compound effectively suppresses the wake-promoting signals, thereby increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7]
These application notes provide a detailed protocol for the preparation and oral administration of this compound to rats for the purpose of studying its effects on sleep architecture and other physiological parameters.
Mechanism of Action
The orexin system promotes wakefulness by activating key arousal centers in the brain, including the locus coeruleus (noradrenergic), dorsal raphe nucleus (serotonergic), tuberomammillary nucleus (histaminergic), and laterodorsal/pedunculopontine tegmental nuclei (cholinergic).[3][5] this compound acts as an antagonist at both OX1 and OX2 receptors located on neurons in these areas, preventing orexin-mediated excitation. This inhibition of multiple arousal pathways leads to a reduction in wakefulness and an increase in sleep propensity.[2][6] Preclinical studies in rats have shown that this compound effectively reduces sleep latency and increases the duration of both NREM and REM sleep without causing motor impairment.[6][8]
Data Presentation
Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Notes |
| Route of Administration | Oral | Human / Rat | Orally active compound.[1][6] |
| Half-life (t½) | 3-6 hours | Human | Comparable to other hypnotic agents.[9] |
| Time to max concentration (Tmax) | ~2.5 - 2.75 hours | Human (fed state) | Rate of absorption is increased when administered with food.[10] |
Effects of Oral this compound Administration on Sleep Parameters in Rats
Data in the following table are estimated from preclinical studies involving oral administration of this compound during the dark (active) phase.
| Dose | Latency to NREM Sleep (min) | Total NREM Sleep (min / 12h) | Latency to REM Sleep (min) | Total REM Sleep (min / 12h) | Reference |
| Vehicle | ~120 | ~250 | ~180 | ~30 | [11] |
| 10 mg/kg | ~40 | ~300 | ~80 | ~75 | [11] |
| 30 mg/kg | ~20 | ~325 | ~60 | ~85 | [7][11] |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects on rat sleep.
Caption: this compound blocks orexin receptors, inhibiting arousal centers.
Experimental Protocols
Preparation of this compound Dosing Solution
This compound is poorly soluble in water. A suspension or solution suitable for oral gavage can be prepared using common laboratory vehicles. The following protocol is a standard approach; however, formulation optimization may be required.
Materials:
-
This compound powder (CAS: 380899-24-1)[12]
-
Vehicle: A 1:1 (v/v) mixture of PEG 400 and Labrasol® is a suitable option for enhancing solubility and absorption of lipophilic compounds.[13]
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of rats, their average weight, and the desired dose (e.g., 10 or 30 mg/kg). The typical administration volume for rats is 5-10 mL/kg.[14]
-
Example Calculation for a 300g rat at 10 mg/kg with a 5 mL/kg volume:
-
Dose per rat = 10 mg/kg * 0.3 kg = 3 mg
-
Volume per rat = 5 mL/kg * 0.3 kg = 1.5 mL
-
Concentration = 3 mg / 1.5 mL = 2 mg/mL
-
-
-
Prepare Vehicle: In a sterile conical tube, mix equal volumes of PEG 400 and Labrasol®. For example, mix 5 mL of PEG 400 and 5 mL of Labrasol® to make 10 mL of vehicle.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve/Suspend Compound: Gradually add the weighed powder to the prepared vehicle while continuously vortexing.
-
Ensure Homogeneity: If the compound does not fully dissolve, use a bath sonicator to aid in creating a fine, homogenous suspension.
-
Storage: Prepare the dosing solution fresh on the day of the experiment. Store at room temperature, protected from light, and vortex thoroughly before each administration to ensure uniform suspension.
Oral Administration (Gavage) Protocol
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringe (1-3 mL)
-
Flexible plastic or stainless steel gavage needle (16-18 gauge for adult rats)[7][14]
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling: Acclimatize rats to handling for several days prior to the experiment to reduce stress.[8]
-
Prepare the Dose: Vortex the dosing solution and draw the calculated volume into the syringe fitted with the gavage needle. Expel any air bubbles.
-
Restraint: Firmly but gently restrain the rat. One effective method is to grasp the rat over the back and shoulders, using the thumb and forefinger to gently secure the head and prevent rotation.[9] The body should be held in a near-vertical position to straighten the path to the esophagus.
-
Needle Insertion:
-
Measure the insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib.[7]
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it smoothly along the roof of the mouth toward the esophagus.[8]
-
The rat should swallow as the tube passes. Never force the needle. If resistance is met, it may have entered the trachea. Withdraw immediately and re-attempt.
-
-
Administer the Compound: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger over 2-3 seconds to deliver the solution.[7]
-
Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Return the rat to its home cage and monitor for at least 15-30 minutes for any signs of respiratory distress or adverse reactions.[15]
Protocol for Sleep Analysis via EEG/EMG
A. Surgical Implantation of Electrodes
-
Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).[6][16] Place the rat in a stereotaxic apparatus.
-
Electrode Placement:
-
EEG Electrodes: Implant two stainless-steel screw electrodes over the frontal and parietal cortices for EEG recording.[16][17]
-
EMG Electrodes: Insert two flexible, insulated wire electrodes into the nuchal (neck) muscles to record EMG activity.[16][18]
-
Anchor Screw: Place an additional screw over a non-critical brain area (e.g., cerebellum) to serve as a ground and anchor.
-
-
Headmount Assembly: Solder the electrode leads to a miniature connector plug. Secure the entire assembly to the skull using dental cement.[19]
-
Post-Operative Care: Administer analgesics and allow the rat to recover for at least one week before starting experiments. House rats individually post-surgery to prevent damage to the headmount.[6][16]
B. Polysomnographic Recording and Data Analysis
-
Habituation: For several days before recording, connect the rat to the recording cable in its home cage to acclimate it to the setup.[19]
-
Recording:
-
Conduct a baseline recording for at least 24 hours before drug administration.
-
Administer this compound or vehicle via oral gavage, typically at the beginning of the animal's active phase (dark cycle) to assess sleep-promoting effects.
-
Record EEG/EMG signals continuously for at least 12-24 hours post-administration.[6]
-
-
Data Analysis:
-
The recorded signals are typically amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).[18]
-
Score the data manually or using automated software in 4 or 10-second epochs into three stages: Wake, NREM sleep, and REM sleep.[20]
-
Wake: Low-amplitude, high-frequency EEG; high EMG tone.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG tone.
-
REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG tone).[17]
-
-
Calculate key parameters such as total time in each stage, sleep latency (time to first NREM epoch), REM latency, and the number/duration of sleep bouts.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. instechlabs.com [instechlabs.com]
- 10. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ndineuroscience.com [ndineuroscience.com]
- 20. Sleep phenotyping in a rat model of susceptibility to substance use disorders | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of SB-649868 in Animal Models of Insomnia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SB-649868, a dual orexin (B13118510) receptor antagonist, in preclinical animal models of insomnia. The information compiled herein is intended to guide researchers in designing and executing robust experiments to evaluate the sleep-promoting effects of this compound.
Introduction
This compound is a potent and selective dual orexin receptor antagonist (DORA) that has demonstrated significant sleep-promoting effects in both animal models and human clinical trials.[1][2] Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness. By blocking the binding of orexins to their receptors, OX1R and OX2R, this compound attenuates the wake-promoting signals in the brain, thereby facilitating the initiation and maintenance of sleep.[1] Preclinical studies in rats have shown that this compound significantly increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while reducing sleep latency.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key sleep parameters in rats.
Table 1: Effect of this compound on Sleep Architecture in Rats
| Dose (mg/kg, p.o.) | Change in Total Sleep Time (TST) | Change in NREM Sleep | Change in REM Sleep | Change in Sleep Latency |
| 10 | Increase | Increase | Increase | Reduction |
| 30 | Significant Increase | Significant Increase | Significant Increase | Significant Reduction |
Data synthesized from preclinical studies in rats. "Increase" and "Reduction" indicate the general direction of the effect, while "Significant" denotes a statistically meaningful change compared to vehicle control.
Table 2: Quantitative Effects of this compound on Sleep Parameters in a Situational Insomnia Model (Human Study for Reference)
| Treatment | Change in Total Sleep Time (TST) from Placebo (minutes) | Change in Wake After Sleep Onset (WASO) from Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) from Placebo |
| This compound (10 mg) | +17 | - | Significant Reduction |
| This compound (30 mg) | +31 | -14.7 | Significant Reduction |
This data is from a human study in a traffic noise model of situational insomnia and is provided for comparative reference.[2][3]
Signaling Pathway
This compound acts as a competitive antagonist at both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The binding of orexin peptides to these G-protein coupled receptors (GPCRs) typically leads to the activation of downstream signaling cascades that promote neuronal excitability and wakefulness. By blocking these receptors, this compound inhibits these wake-promoting pathways.
Experimental Protocols
The following are detailed protocols for inducing insomnia in a rat model and for assessing the effects of this compound.
Protocol 1: p-Chlorophenylalanine (PCPA)-Induced Insomnia Model in Rats
This protocol describes the induction of insomnia through the depletion of serotonin (B10506) using PCPA.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
p-Chlorophenylalanine (PCPA)
-
Sterile saline (0.9% NaCl)
-
Animal housing with a 12:12 hour light-dark cycle
-
Standard rat chow and water ad libitum
Procedure:
-
Acclimation: Allow rats to acclimate to the housing facilities for at least one week prior to the start of the experiment.
-
Baseline Sleep Recording (Optional but Recommended): If EEG/EMG analysis is to be performed, conduct baseline sleep recordings for 24-48 hours before PCPA administration.
-
PCPA Preparation: Dissolve PCPA in sterile saline. A common dosage is 300-350 mg/kg.[4] The solution may require gentle warming and vortexing to fully dissolve.
-
PCPA Administration: Administer the PCPA solution via intraperitoneal (i.p.) injection for two consecutive days.[4]
-
Induction of Insomnia: Insomnia, characterized by reduced total sleep time and sleep fragmentation, will be evident approximately 24-48 hours after the first PCPA injection and will persist for several days.
-
This compound Administration: Once the insomniac state is established, this compound or vehicle can be administered to assess its sleep-promoting effects.
Protocol 2: this compound Formulation and Oral Administration
This protocol outlines the preparation and oral gavage of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a suspension in a commercially available vehicle like Ora-Plus®)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the vehicle solution. Create a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10 mg/kg and 30 mg/kg). Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Dosage Calculation: Calculate the volume of the this compound suspension to be administered to each rat based on its body weight. A typical administration volume for rats is 1-5 mL/kg.
-
Oral Gavage:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined length.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
-
Protocol 3: EEG/EMG Electrode Implantation Surgery for Sleep Analysis
This protocol details the surgical procedure for implanting electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Small stainless-steel screws (for EEG electrodes)
-
Teflon-coated stainless-steel wires (for EMG electrodes)
-
Dental cement
-
Suturing material
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and sterilize the surgical area on the scalp.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Gently screw in the stainless-steel screws, ensuring they make contact with the dura mater but do not penetrate it.
-
EMG Electrode Placement: Insert the tips of the Teflon-coated wires into the nuchal (neck) muscles to record muscle tone.
-
Headmount Assembly: Solder the electrode leads to a headmount connector.
-
Securing the Implant: Secure the entire assembly to the skull using dental cement.
-
Suturing and Post-operative Care: Suture the scalp incision around the headmount. Administer analgesics and allow the animal to recover for at least one week before starting any sleep recordings.
Protocol 4: Sleep Recording and Analysis
This protocol describes the process of recording and analyzing sleep data.
Materials:
-
EEG/EMG recording system (amplifier, data acquisition software)
-
Sleep scoring software
-
Recording chambers that allow for free movement of the animal while connected to the recording apparatus.
Procedure:
-
Habituation: Habituate the surgically implanted rats to the recording cables and chambers for at least 24-48 hours before data collection begins.
-
Data Acquisition: Connect the rat's headmount to the recording system and record EEG and EMG signals continuously for the desired period (e.g., 24 hours).
-
Sleep Stage Scoring: Manually or automatically score the recorded data into distinct sleep-wake states (Wake, NREM sleep, REM sleep) based on the EEG and EMG characteristics. Scoring is typically done in 10-30 second epochs.
-
Data Analysis: Quantify various sleep parameters, including:
-
Total Sleep Time (TST)
-
Time spent in NREM and REM sleep
-
Sleep efficiency (TST / total recording time)
-
Sleep latency (time to the first epoch of sustained sleep)
-
Wake After Sleep Onset (WASO)
-
Number and duration of sleep/wake bouts
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a PCPA-induced insomnia model.
References
- 1. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Periostracum Cicadae Extract and N-Acetyldopamine Regulate the Sleep-Related Neurotransmitters in PCPA-Induced Insomnia Rats [mdpi.com]
Application Notes: Measuring the Effects of SB-649868 on Sleep Architecture
Introduction
SB-649868 is a potent, orally active, dual orexin (B13118510) receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2] The orexin system, consisting of orexin neuropeptides (Orexin-A and Orexin-B) released from neurons in the lateral hypothalamus, is a central regulator of wakefulness.[3][4] By blocking the wake-promoting signals of orexins, DORAs like this compound can facilitate the initiation and maintenance of sleep.[1][4][5] These application notes provide detailed protocols for assessing the effects of this compound on sleep architecture in both preclinical and clinical settings.
Mechanism of Action
The primary mechanism of this compound involves competitive antagonism at OX1 and OX2 receptors. This action prevents the binding of endogenous orexins, thereby suppressing the excitatory drive to various wake-promoting nuclei in the brain, including cholinergic, noradrenergic, serotonergic, and dopaminergic systems. This reduction in wakefulness signaling allows sleep-promoting systems to dominate, leading to the onset and consolidation of sleep.[4][6] Unlike traditional GABA-A receptor modulators, which cause widespread neuronal inhibition, orexin antagonists target the specific wakefulness pathways, potentially offering a different profile of effects on sleep architecture and a lower risk of certain side effects.[7]
Preclinical Protocol: Assessing this compound in Rodent Models
This protocol outlines the methodology for evaluating the effects of this compound on sleep architecture in rats or mice using polysomnography (PSG).
1. Experimental Animals
-
Species: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: Animals should be individually housed under a controlled 12-hour light/12-hour dark cycle with ad libitum access to food and water.
2. Surgical Implantation of Electrodes
-
Objective: To surgically implant electrodes for chronic electroencephalography (EEG) and electromyography (EMG) recording.[8]
-
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull for EEG electrode placement. Recommended coordinates (from Bregma):
-
Frontal cortex: AP +2.0 mm, ML 1.5 mm
-
Parietal cortex: AP -2.0 mm, ML 2.0 mm
-
-
Insert stainless steel screw electrodes until they touch the dura mater.
-
For EMG, insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles.
-
Solder the electrode leads to a head-mounted pedestal, which is then secured to the skull using dental acrylic.
-
Allow a recovery period of at least 7-10 days post-surgery.
-
3. Drug Administration
-
Compound: this compound, suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Route: Oral gavage (p.o.).
-
Dosage: Preclinical studies in rats have demonstrated efficacy at doses between 3 mg/kg and 30 mg/kg.[4][6][9]
-
Timing: Administer the compound at the beginning of the light phase (the normal sleep period for nocturnal rodents).
4. Polysomnography (PSG) Recording
-
Habituation: Acclimate the animals to the recording chamber and tethered cable system for 2-3 days prior to the experiment.[8]
-
Recording:
-
Connect the animal's headmount to a recording cable and commutator, allowing free movement.
-
Record EEG and EMG signals continuously for at least 6-8 hours post-administration.
-
Filter EEG signals (e.g., 0.5-35 Hz) and EMG signals (e.g., 10-100 Hz) and digitize them at a suitable sampling rate (e.g., 256 Hz or higher).[8][10]
-
5. Data Analysis
-
Sleep Scoring: Manually or automatically score the recordings in 4- or 10-second epochs into three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.
-
REM Sleep: High-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).[11]
-
-
Key Parameters to Measure:
-
Sleep Latency: Time from drug administration to the first continuous NREM sleep epoch.
-
Total Sleep Time (TST): Total duration of NREM and REM sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.
-
Sleep Architecture:
-
Duration and percentage of time spent in Wake, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
-
EEG Power Spectra: Use Fast Fourier Transform (FFT) to analyze power in different frequency bands (e.g., delta, theta, alpha, beta) during each sleep stage.
-
Clinical Protocol: Assessing this compound in Human Subjects
This protocol describes a typical randomized, placebo-controlled crossover study to measure the effects of this compound in patients with primary insomnia.
1. Study Design
-
Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study is a robust design.[1] Each participant receives each treatment (e.g., placebo, 10 mg, 30 mg, and 60 mg of this compound) in a randomized order, with a washout period between treatments.[1]
-
Participants: Male and/or female adults diagnosed with primary insomnia according to DSM-IV or ICD-10 criteria.
2. Experimental Procedure
-
Screening: Potential participants undergo a screening period, including at least one night of PSG recording to confirm the insomnia diagnosis.
-
Treatment Periods:
-
Participants are admitted to a sleep laboratory.
-
Administer the assigned oral dose of this compound or placebo approximately 90 minutes before "lights out".[1]
-
Participants are instructed to go to bed and attempt to sleep for a standardized 8-hour period.
-
A sufficient washout period (e.g., 5-14 days) must separate each treatment period to prevent carryover effects.
-
3. Data Collection
-
Objective Sleep Measures (Polysomnography):
-
Subjective Sleep Measures:
-
Participants complete post-sleep questionnaires each morning to assess subjective sleep quality, sleep latency, and total sleep time.[1]
-
-
Next-Day Residual Effects:
-
Assess cognitive function and alertness using tests like the Digit Symbol Substitution Test (DSST) and memory tests.[1]
-
4. Data Analysis and Key Endpoints
-
Primary Endpoints:
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
-
Wake After Sleep Onset (WASO): Time spent awake from persistent sleep onset until lights on.
-
Total Sleep Time (TST): Total duration of all sleep stages.
-
-
Secondary Endpoints:
-
Sleep Architecture:
-
Absolute time and percentage of time spent in N1, N2, SWS (Slow-Wave Sleep), and REM sleep.
-
Latency to REM sleep.
-
-
Subjective Assessments: Scores from post-sleep questionnaires.
-
Pharmacokinetics: Correlate plasma concentrations of this compound with its effects on sleep parameters.[1]
-
Data Presentation
Table 1: Effects of this compound on Objective Sleep Parameters in Patients with Primary Insomnia
| Parameter | Placebo (Mean ± SD) | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) |
| Latency to Persistent Sleep (min) | 59.8 ± 39.8 | 41.5 ± 36.3 | 34.0 ± 32.2 | 29.8 ± 23.3 |
| Wake After Sleep Onset (min) | 98.7 ± 41.9 | 89.2 ± 41.6 | 74.0 ± 39.1 | 66.0 ± 35.8 |
| Total Sleep Time (min) | 322.6 ± 58.0 | 344.9 ± 57.0 | 368.5 ± 57.1 | 384.2 ± 55.4 |
| Stage 1 Sleep (% of TST) | 11.2 ± 5.0 | 9.9 ± 3.9 | 9.0 ± 3.4 | 8.2 ± 3.1 |
| Stage 2 Sleep (min) | 185.3 ± 46.1 | 197.8 ± 45.4 | 215.1 ± 46.2 | 222.0 ± 45.3 |
| Slow Wave Sleep (% of TST) | 15.6 ± 7.9 | 15.0 ± 7.4 | 13.9 ± 7.1 | 13.2 ± 6.9 |
| REM Sleep (% of TST) | 16.7 ± 5.3 | 18.2 ± 5.4 | 19.3 ± 5.6 | 21.0 ± 5.5 |
| REM Sleep Latency (min) | 100.9 ± 46.7 | 93.3 ± 43.1 | 84.7 ± 45.5 | 72.8 ± 36.6 |
| *Data derived from a Phase IIa study in male subjects with primary insomnia. p < 0.05 vs. Placebo.[1] |
Table 2: Comparison of this compound and Zolpidem in a Traffic Noise Model of Insomnia
| Parameter (Change from Placebo) | This compound (10 mg) | This compound (30 mg) | Zolpidem (10 mg) |
| Total Sleep Time (min) | +17 min | +31 min | +11 min |
| Latency to Persistent Sleep (min) | -11.6 min | -12.3 min | -4.4 min |
| Wake After Sleep Onset (min) | -6.6 min | -14.7 min | -6.8 min |
| Slow Wave Sleep (% SPT) | No significant change | No significant change | Significant Increase |
| REM Sleep (% SPT) | No significant change | +1.7% | -1.1% |
| REM Sleep Latency (min) | -20.1 min | -34.0 min | No significant change |
| Data from a study in healthy male volunteers with noise-induced situational insomnia. SPT = Sleep Period Time. p < 0.05 vs. Placebo.[2][15][16] |
Visualizations
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a preclinical study of this compound in rodents.
Caption: Workflow for a crossover clinical trial of this compound.
References
- 1. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Antagonism: Normalizing Sleep Architecture in Old Age and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsm.aasm.org [jcsm.aasm.org]
- 6. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 7. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 8. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Routine and sleep EEG: minimum recording standards of the International Federation of Clinical Neurophysiology and the International League Against Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Quantifying sleep architecture dynamics and individual differences using big data and Bayesian networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [openresearch.surrey.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Polysomnography (PSG) Analysis Following SB-649868 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of polysomnography (PSG) data following the administration of SB-649868, a dual orexin (B13118510) receptor antagonist. This document includes a summary of quantitative PSG changes observed in clinical trials, detailed experimental protocols for conducting PSG studies, and visualizations of the underlying signaling pathway and experimental workflow.
Introduction
This compound is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[1] It competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[2][3] This antagonism of the orexin system leads to a reduction in wakefulness and promotion of sleep.[3] Polysomnography (PSG), the gold-standard for objective sleep measurement, has been a primary tool in evaluating the efficacy of this compound in clinical trials.[4][5]
Data Presentation: Quantitative PSG Analysis
The following tables summarize the dose-dependent effects of this compound on key PSG parameters as observed in clinical studies involving patients with primary insomnia and healthy volunteers in a situational insomnia model.
Table 1: Effects of this compound on Sleep Parameters in Patients with Primary Insomnia [4]
| PSG Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) |
| Total Sleep Time (TST) | - | Increase of 22.4 min | Increase of 49.7 min | Increase of 69.8 min |
| Wake After Sleep Onset (WASO) | - | Not significant | Decrease of 18.4 min | Decrease of 29.0 min |
| Latency to Persistent Sleep (LPS) | - | Decrease of 26.1 min | Decrease of 33.0 min | Decrease of 43.7 min |
| REM Sleep (minutes) | - | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| REM Sleep Latency | - | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Stage 2 Sleep (minutes) | - | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Slow Wave Sleep (SWS) | - | No significant difference | No significant difference | No significant difference |
Table 2: Effects of this compound on Sleep Parameters in a Situational Insomnia Model [6][7]
| PSG Parameter | Placebo | This compound (10 mg) | This compound (30 mg) |
| Total Sleep Time (TST) | - | Increase of 17 min | Increase of 31 min |
| Wake After Sleep Onset (WASO) | - | Not significant | Decrease of 14.7 min |
| Latency to Persistent Sleep (LPS) | - | Significant reduction | Significant reduction |
| REM Sleep Duration | - | Not significant | Increased |
| REM Sleep Latency | - | Decrease of 20.1 min | Decrease of 34.0 min |
| Slow Wave Sleep (SWS) | - | No effect | No effect |
Experimental Protocols
Protocol 1: Polysomnography (PSG) Recording
This protocol is based on the standardized methods used in clinical trials and aligns with the guidelines from the American Academy of Sleep Medicine (AASM).[8][9]
1. Participant Preparation:
-
Participants should arrive at the sleep laboratory in the evening, at least 2 hours before their habitual bedtime.
-
To ensure signal quality, the participant's skin should be cleaned with a mild abrasive and then cleansed with alcohol at the electrode sites.
-
Electrodes are applied using a conductive paste and secured.
2. PSG Montage: A standard PSG montage should be used to record the following physiological signals:
-
Electroencephalogram (EEG): At a minimum, three EEG channels (e.g., F4-M1, C4-M1, O2-M1) to monitor brain wave activity.
-
Electrooculogram (EOG): Two channels to detect eye movements, with electrodes placed at the outer canthus of each eye (one slightly above and one slightly below the horizontal).
-
Electromyogram (EMG): At least one channel with electrodes placed on the chin to monitor muscle tone. Additional EMG channels on the legs can be used to assess for periodic limb movements.
-
Electrocardiogram (ECG): A single-lead ECG to monitor heart rate and rhythm.
-
Respiratory Monitoring:
-
Nasal and/or oral airflow sensors (thermistor or pressure transducer).
-
Thoracic and abdominal respiratory effort belts.
-
Pulse oximeter for measuring arterial oxygen saturation (SpO2).
-
-
Audio-Visual Recording: Continuous audio and video recording to document snoring, body position, and any unusual behaviors during sleep.
3. Data Acquisition:
-
Data is acquired and digitized using a polysomnography system that meets AASM technical specifications.[8]
-
Signal calibration is performed before the recording begins.
-
The recording is monitored in real-time by a trained sleep technologist to ensure data quality and patient safety.
Protocol 2: PSG Data Analysis and Sleep Scoring
1. Sleep Stage Scoring:
-
Sleep is scored in 30-second epochs according to the Rechtschaffen and Kales (R&K) criteria or the more recent AASM scoring manual.[10][11][12] The AASM guidelines are the current standard.
-
Sleep stages are classified as:
-
Wake (W)
-
Non-REM Stage 1 (N1)
-
Non-REM Stage 2 (N2)
-
Non-REM Stage 3 (N3, also known as slow-wave sleep)
-
REM Stage (R)
-
2. Respiratory Event Scoring:
-
Apneas, hypopneas, and respiratory effort-related arousals (RERAs) are scored according to AASM guidelines.
3. Arousal and Limb Movement Scoring:
-
Arousals and periodic limb movements are scored based on established criteria.
4. Calculation of PSG Parameters: The following key PSG parameters are calculated from the scored data:
-
Total Sleep Time (TST): The total duration of N1, N2, N3, and R sleep.
-
Wake After Sleep Onset (WASO): The total time spent awake after the initial onset of persistent sleep.
-
Latency to Persistent Sleep (LPS): The time from lights out to the first 20 consecutive epochs of sleep.
-
Sleep Efficiency (SE): (TST / Time in Bed) x 100%.
-
Sleep Stage Percentages: The percentage of TST spent in each sleep stage (N1, N2, N3, R).
-
REM Sleep Latency: The time from persistent sleep onset to the first epoch of REM sleep.
Visualizations
Orexin Signaling Pathway and this compound Mechanism of Action
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Experimental Workflow for PSG Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. American Academy of Sleep Medicine Guidelines, 2018 [ijhns.com]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pulmo-ua.com [pulmo-ua.com]
- 9. aasm.org [aasm.org]
- 10. jcsm.aasm.org [jcsm.aasm.org]
- 11. ijsm.in [ijsm.in]
- 12. dbc.fmed.edu.uy [dbc.fmed.edu.uy]
Application Notes and Protocols for Preclinical Evaluation of SB-649868
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649868 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) that has been investigated for its potential as a therapeutic agent for insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of sleep and wakefulness. By blocking the binding of these neuropeptides to their receptors, OX1R and OX2R, this compound promotes sleep. These application notes provide an overview of the preclinical experimental design for this compound, including its mechanism of action, detailed experimental protocols for key in vivo assays, and a summary of quantitative data from these studies.
Mechanism of Action: Dual Orexin Receptor Antagonism
This compound functions by competitively blocking the binding of orexin-A and orexin-B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors in the brain. The orexin system is a key regulator of arousal, wakefulness, and appetite. Orexin-producing neurons are located in the lateral hypothalamus and project to various brain regions involved in maintaining wakefulness, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and ventral tegmental area (dopamine). By antagonizing both OX1 and OX2 receptors, this compound reduces the downstream excitatory signaling that promotes wakefulness, thereby facilitating the initiation and maintenance of sleep.
Data Presentation
Table 1: Effects of this compound on Sleep Parameters in Rats
| Dose (mg/kg, p.o.) | Latency to NREM Sleep (min) | Latency to REM Sleep (min) | Duration of NREM Sleep (min) | Duration of REM Sleep (min) |
| Vehicle | ~120 | ~150 | ~300 | ~40 |
| 10 | ↓ (~60) | ↓ (~90) | ↑ (~350) | ↑ (~60) |
| 30 | ↓↓ (~30) | ↓↓ (~60) | ↑↑ (~400) | ↑↑ (~80) |
Note: Approximate values are extrapolated from graphical representations in preclinical studies. Arrows indicate a decrease (↓) or increase (↑) relative to the vehicle. The magnitude of the change is represented by the number of arrows.
Table 2: Effects of this compound on Sleep Parameters in Humans with Primary Insomnia
| Dose (mg) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (min) | Change in Wake After Sleep Onset (WASO) vs. Placebo (min) | Change in Total Sleep Time (TST) vs. Placebo (min) |
| 10 | -26.1[1] | Not significant | +22.4[1] |
| 30 | -33.0[1] | -18.4[1] | +49.7[1] |
| 60 | -43.7[1] | -29.0[1] | +69.8[1] |
Experimental Protocols
Preclinical Experimental Workflow
Detailed Methodologies
Sleep Analysis in Rats using EEG/EMG
Objective: To assess the effects of this compound on sleep architecture, including latency to and duration of NREM and REM sleep.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
General anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Miniature screw electrodes for EEG and fine-wire electrodes for EMG
-
Dental cement
-
EEG/EMG recording system
-
Sleep scoring software
Protocol:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Implant stainless-steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.
-
Insert fine-wire electrodes into the nuchal muscles for EMG recording to monitor muscle tone.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animals to recover for at least 7 days post-surgery.
-
-
Habituation and Baseline Recording:
-
House rats individually in recording chambers and connect them to the recording apparatus to allow for habituation.
-
Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Administer this compound orally (p.o.) at doses of 10 mg/kg and 30 mg/kg, or vehicle, at the beginning of the light cycle (the normal sleep period for nocturnal rats).
-
Continuously record EEG/EMG for at least 12 hours post-administration.
-
-
Data Analysis:
-
Score the recorded data in 10-30 second epochs as wakefulness, NREM sleep, or REM sleep based on standard criteria for EEG waveforms and EMG activity.
-
Quantify the latency to the first episode of NREM and REM sleep, and the total duration of each sleep stage.
-
Assessment of Motor Coordination (Rotarod Test)
Objective: To evaluate the potential of this compound to cause motor impairment, a common side effect of sedative-hypnotic drugs.
Materials:
-
Male Sprague-Dawley rats
-
Rotarod apparatus for rats
Protocol:
-
Training:
-
Habituate the rats to the testing room for at least 30 minutes before the first trial.
-
Train the rats on the rotarod at a constant, low speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the test day. This is to ensure that the animals can perform the task.
-
-
Test Procedure:
-
On the test day, administer this compound (e.g., 10, 30 mg/kg, p.o.) or vehicle.
-
At a predetermined time post-dosing (corresponding to the expected peak plasma concentration), place the rat on the rotarod.
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rotating rod. A trial is typically ended if the animal falls off or remains on the rod for the maximum duration (e.g., 300 seconds).
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis:
-
Compare the mean latency to fall for the this compound treated groups with the vehicle-treated group. A lack of significant difference indicates no motor impairment.
-
Orexin-A Induced Grooming Behavior
Objective: To confirm the in vivo target engagement of this compound by assessing its ability to block a behavior induced by the direct administration of orexin-A. Intracerebroventricular (ICV) injection of orexin-A is known to induce grooming behavior in rats.
Materials:
-
Male Sprague-Dawley rats with a chronically implanted ICV cannula.
-
Orexin-A
-
This compound
-
Observation chambers
Protocol:
-
Surgical Implantation of ICV Cannula:
-
Anesthetize rats and stereotaxically implant a guide cannula into a lateral ventricle.
-
Allow for a recovery period of at least one week.
-
-
Drug Administration:
-
Pre-treat the rats with this compound (e.g., 3-30 mg/kg, p.o.) or vehicle.
-
After a specified pre-treatment time, administer orexin-A (e.g., 3 µg) via the ICV cannula.
-
-
Behavioral Observation:
-
Immediately after the orexin-A injection, place the rat in an observation chamber.
-
Videotape the animal's behavior for a set period (e.g., 60 minutes).
-
A trained observer, blind to the treatment conditions, should score the total time spent grooming.
-
-
Data Analysis:
-
Compare the duration of grooming behavior in animals pre-treated with this compound to those pre-treated with vehicle. A significant reduction in orexin-A-induced grooming in the this compound group indicates successful antagonism of orexin receptors.
-
References
Troubleshooting & Optimization
Technical Support Center: SB-649868 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo use of SB-649868, a potent dual orexin (B13118510) receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective dual orexin receptor antagonist, targeting both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2][3] Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and play a crucial role in promoting wakefulness. By blocking the binding of orexins to their receptors, this compound suppresses the wake-promoting signaling pathways, thereby inducing and maintaining sleep.[2][4]
Q2: What is the solubility of this compound in common laboratory solvents?
Q3: What is a recommended formulation for this compound for oral gavage in rodents?
A3: A standard and effective vehicle for oral gavage of poorly water-soluble compounds in rodents is a suspension or solution containing a combination of solvents and surfactants. A widely used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Alternatively, a suspension in 0.5% methylcellulose (B11928114) can be utilized, a common practice for other orexin antagonists.
Q4: What are the reported in vivo effects of this compound in preclinical models?
A4: In rodent models, this compound has been shown to effectively promote sleep. Oral administration at doses of 10 and 30 mg/kg in rats resulted in an increase in both non-rapid eye movement (NREM) and REM sleep, as well as a reduction in the time it took to fall asleep (sleep latency).[1][6] Importantly, these sleep-promoting effects were observed without significant motor impairment.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | The compound may be crashing out of solution upon addition of the aqueous component. | Ensure the initial stock solution in DMSO is fully dissolved before slowly adding the other vehicle components. Gentle warming and vortexing can aid in maintaining solubility. Consider preparing the formulation fresh before each experiment. |
| Difficulty in administering the formulation via oral gavage | The viscosity of the formulation may be too high. | If using a methylcellulose-based vehicle, ensure the correct percentage is used and that it is properly hydrated. If using a PEG300-based formulation, ensure all components are at room temperature to reduce viscosity. |
| High variability in experimental results | Inconsistent dosing or animal stress can lead to variable outcomes. | Ensure accurate calculation of dosing volume based on individual animal weight. Standardize the oral gavage procedure to minimize stress, which can be a confounding factor. Consider acclimatizing animals to handling and the gavage procedure. |
| No observable effect after administration | The dose may be too low, or the compound may not have been adequately absorbed. | Review the literature for effective dose ranges in your specific animal model.[1][6] Ensure the formulation is a homogenous suspension or clear solution to guarantee consistent dosing. Administering the compound at the beginning of the animals' active phase (dark cycle for nocturnal rodents) may enhance the observable sleep-promoting effects. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle suitable for oral administration to rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 1 mL final volume at 10 mg/mL, weigh 10 mg of this compound.
-
Initial Dissolution: Add 100 µL of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.
-
Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex until the mixture is homogenous.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and vortex thoroughly.
-
Final Dilution with Saline: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation. The final formulation should be a clear solution or a fine, homogenous suspension.
-
Storage: It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the administration of the this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume. The typical gavage volume for mice should not exceed 10 mL/kg of body weight.[7] For a 25g mouse receiving a 10 mg/kg dose of a 10 mg/mL formulation, the volume to administer is 25 µL.
-
Syringe Preparation: Draw the calculated volume of the well-vortexed this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition. Do not force the needle.
-
Substance Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to deliver the formulation.
-
Needle Removal and Animal Monitoring: After administration, gently remove the gavage needle. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Visualizations
Orexin Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of action of this compound on the orexin signaling pathway.
Experimental Workflow for In Vivo Study of this compound
Caption: Workflow for oral gavage administration of this compound in mice.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. researchgate.net [researchgate.net]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Potential off-target effects of SB-649868
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SB-649868, a dual orexin (B13118510) receptor antagonist (DORA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to these receptors, this compound suppresses wakefulness and promotes sleep.[2]
Q2: What are the known on-target effects of this compound observed in clinical studies?
A2: In clinical trials, this compound has been shown to significantly improve sleep parameters in individuals with primary insomnia. The primary on-target effects include a dose-dependent reduction in latency to persistent sleep and wake after sleep onset, as well as an increase in total sleep time.[1][2]
Q3: Are there any publicly available data from broad off-target screening panels (e.g., CEREP, Eurofins Safety Panel) for this compound?
A3: As of the latest review of publicly accessible literature, a comprehensive quantitative off-target screening panel for this compound has not been published. Therefore, detailed information on its binding affinity and functional activity against a wide array of receptors, ion channels, and enzymes is not available in the public domain.
Q4: What is the most significant known off-target effect of this compound?
A4: The most clinically relevant off-target effect identified for this compound is the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[3]
Q5: What is the evidence for CYP3A4 inhibition by this compound?
A5: Phase I clinical studies demonstrated that repeated administration of this compound led to a dose-dependent increase in the systemic exposure of simvastatin, a known CYP3A4 substrate. This interaction suggests that this compound can act as a mild to strong inhibitor of CYP3A4, depending on the dose.[3]
Q6: Are there specific quantitative data (e.g., IC50, Ki) for the inhibition of CYP isoforms by this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected drug-drug interactions in in vivo studies, particularly with compounds metabolized by the liver. | Inhibition of CYP450 enzymes by this compound, most notably CYP3A4. | 1. Review the metabolic pathways of co-administered compounds. 2. If a compound is a known CYP3A4 substrate, consider the potential for increased exposure. 3. Conduct an in vitro CYP450 inhibition assay to determine the IC50 values of this compound for relevant CYP isoforms. |
| Variability in experimental results involving sleep/wake behavior in animal models. | On-target effects on the orexin system are highly dependent on the timing of administration and the light/dark cycle. | 1. Ensure strict adherence to dosing schedules relative to the animal's circadian rhythm. 2. Control for environmental factors that can influence sleep, such as light, noise, and temperature. |
| Discrepancies between in vitro potency and in vivo efficacy. | Factors such as bioavailability, plasma protein binding, and blood-brain barrier penetration can influence the effective concentration of this compound at the orexin receptors. | 1. Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and brain tissue at relevant time points. 2. Assess plasma protein binding to determine the unbound, pharmacologically active fraction of the compound. |
Data Summary
On-Target Pharmacological Effects of this compound
| Parameter | Effect | Species | Doses Tested |
| Latency to Persistent Sleep | Decreased | Human | 10, 30, 60 mg |
| Wake After Sleep Onset | Decreased | Human | 30, 60 mg |
| Total Sleep Time | Increased | Human | 10, 30, 60 mg |
| Sleep Latency | Reduced | Rat | 10, 30 mg/kg |
| Total Sleep Time | Increased | Rat | 10, 30 mg/kg |
This table summarizes on-target effects observed in clinical and preclinical studies.[1][2][4]
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. In Vitro Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.
-
Materials:
-
Cell membranes or purified receptors of interest.
-
A radiolabeled ligand with known affinity for the target receptor.
-
This compound stock solution.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes/purified receptors, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation fluid to each well and measure radioactivity.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assay (Antagonist)
-
Objective: To determine the functional potency (IC50) of this compound at off-target G-protein coupled receptors (GPCRs).
-
Materials:
-
A cell line stably or transiently expressing the receptor of interest.
-
A known agonist for the receptor.
-
This compound stock solution.
-
Assay buffer.
-
A detection system to measure a downstream signaling event (e.g., calcium flux, cAMP accumulation).
-
96- or 384-well assay plates.
-
-
Procedure:
-
Plate the cells in the assay plates and allow them to adhere.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound.
-
Add a fixed concentration of the known agonist (typically the EC80 concentration) to stimulate the receptor.
-
Measure the cellular response using the chosen detection system.
-
Generate a dose-response curve for the inhibition by this compound and calculate the IC50 value.
-
3. In Vitro Cytochrome P450 Inhibition Assay
-
Objective: To determine the IC50 of this compound for major CYP450 isoforms.
-
Materials:
-
Human liver microsomes.
-
A panel of specific CYP450 isoform probe substrates.
-
This compound stock solution.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer).
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In separate wells of a 96-well plate, pre-incubate human liver microsomes with each concentration of this compound.
-
Initiate the reaction by adding the specific probe substrate for the CYP isoform being tested and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction (e.g., by adding a cold organic solvent).
-
Analyze the formation of the specific metabolite by LC-MS/MS.
-
Calculate the percent inhibition of metabolite formation at each this compound concentration compared to a vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
Optimizing SB-649868 dosage for sleep induction
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of SB-649868 for sleep induction experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues and questions that may arise during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual orexin (B13118510) receptor antagonist (DORA).[1][2] It functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1] This inhibition of orexin signaling suppresses wakefulness and promotes the initiation and maintenance of sleep.[3][4]
Q2: What is the recommended starting dose for sleep induction in human subjects?
A2: Based on clinical trial data, a starting dose of 10 mg is suggested for sleep induction.[2][5] This dose has been shown to significantly reduce the latency to persistent sleep.[2][5]
Q3: How should the dosage be adjusted to improve sleep maintenance?
A3: To enhance sleep maintenance, as measured by a reduction in wake after sleep onset (WASO), a higher dose of 30 mg or 60 mg may be necessary.[5] Clinical studies have demonstrated that while a 10 mg dose is effective for sleep initiation, the 30 mg and 60 mg doses provide significant improvements in sleep maintenance.[5]
Q4: What is the pharmacokinetic profile of this compound and how does it influence dosing schedule?
A4: this compound has an estimated half-life of 3-6 hours.[6][7] This relatively short half-life suggests that it should be administered shortly before bedtime to maximize its hypnotic effects during the desired sleep period and minimize the potential for next-day residual effects.[6] Administration after an evening meal has been noted to increase the rate of absorption, leading to a higher maximum concentration (Cmax).[6]
Q5: What are the known side effects associated with this compound?
A5: The most commonly reported adverse events are mechanism-related and include somnolence and fatigue, particularly at higher doses of 60 mg and 80 mg.[1][6] Generally, this compound has been well-tolerated in clinical trials at doses up to 80 mg.[1][7]
Troubleshooting Guide
Issue 1: Suboptimal sleep induction observed at the initial dose.
-
Possible Cause: Individual variability in drug metabolism or baseline insomnia severity.
-
Troubleshooting Steps:
-
Ensure the subject is in a controlled environment conducive to sleep to minimize external disruptions.
-
Consider a dose escalation to 30 mg. Studies have shown a clear dose-dependent effect on sleep induction.[5]
-
Verify that administration timing is appropriate (e.g., 90 minutes before bedtime as in some clinical trials) to align peak plasma concentrations with the desired sleep onset period.[1]
-
Issue 2: Subjects report significant next-day drowsiness.
-
Possible Cause: The dose may be too high for the individual's metabolism, or the timing of administration is too close to the wake-up time.
-
Troubleshooting Steps:
-
If using a higher dose (e.g., 60 mg or 80 mg), consider reducing the dosage to 30 mg.
-
Ensure that there is a sufficient time window (at least 8 hours) between drug administration and the expected time of awakening.
-
Assess for potential drug-drug interactions. This compound has been shown to inhibit CYP3A4, which could affect the metabolism of other drugs.[6][8]
-
Issue 3: Inconsistent results across a study cohort.
-
Possible Cause: Variability in food intake prior to dosing.
-
Troubleshooting Steps:
Data Presentation
Table 1: Summary of this compound Effects on Sleep Parameters in Humans
| Dose | Change in Latency to Persistent Sleep (LPS) | Change in Wake After Sleep Onset (WASO) | Change in Total Sleep Time (TST) |
| 10 mg | Significantly reduced[2][5] | Not significantly reduced[5] | Increased by ~17-22 minutes[2][5] |
| 30 mg | Significantly reduced[2][5] | Significantly reduced by ~14.7 minutes[5][9] | Increased by ~31-45 minutes[2][5] |
| 60 mg | Significantly reduced[5] | Significantly reduced[5] | Increased by up to ~70 minutes[5] |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 3 - 6 hours | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours | [5] |
| Effect of Food on Absorption | Increased rate of absorption (higher Cmax), but not the extent of absorption. | [6] |
| Primary Route of Elimination | Feces (~79%) | [10] |
Experimental Protocols
Protocol 1: Polysomnography (PSG) Assessment of Sleep Induction and Maintenance
-
Subject Preparation: Subjects should be screened for primary insomnia and be in good health. Acclimatize subjects to the sleep laboratory environment for at least one night before the baseline recording.
-
Instrumentation: Attach electrodes for standard polysomnography, including electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) on the chin.
-
Baseline Recording: Record a full night of sleep to establish baseline sleep parameters.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 10, 30, or 60 mg) or placebo approximately 90 minutes before bedtime.[1]
-
PSG Recording: Record sleep for at least 8 hours following drug administration.
-
Data Analysis: Score the sleep records according to standardized criteria (e.g., Rechtschaffen and Kales).[5] The primary endpoints to analyze are Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).[5]
Mandatory Visualization
Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. The duration of sleep promoting efficacy by dual orexin receptor antagonists is dependent upon receptor occupancy threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. Disposition and metabolism of [14C]this compound, an orexin 1 and 2 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-649868 and EEG Data Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual orexin (B13118510) receptor antagonist SB-649868 and interpreting its effects on electroencephalogram (EEG) data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual orexin receptor antagonist (DORA).[1][2] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[2] These receptors are key components of the brain's arousal system, and by antagonizing them, this compound promotes sleep.[3][4]
Q2: What are the expected effects of this compound on sleep architecture as measured by polysomnography (PSG)?
In clinical trials involving both healthy volunteers and patients with primary insomnia, this compound has been shown to dose-dependently:
-
Increase Total Sleep Time (TST): Compared to placebo, this compound significantly increases TST.[5][6][7]
-
Reduce Wake After Sleep Onset (WASO): The drug helps in maintaining sleep by reducing time spent awake after initially falling asleep.[5][6][7]
-
Decrease Latency to Persistent Sleep (LPS): this compound aids in sleep initiation, reducing the time it takes to fall into a persistent sleep state.[5][6][7]
-
Increase REM Sleep: A dose-dependent increase in both the absolute time and percentage of REM sleep has been observed.[3][7]
-
Reduce REM Sleep Latency: The time from sleep onset to the first REM period is shortened.[5][6][8]
Q3: How does this compound affect the EEG power spectrum during sleep?
A key finding from studies is that this compound does not significantly alter the EEG power density in either non-REM or REM sleep compared to placebo.[5][8][9] This is a notable difference from other hypnotics like zolpidem, which is a GABA-A receptor modulator and has been shown to increase low-delta activity and decrease activity in the 2.25–11.0 Hz range.[5][6]
Troubleshooting Guide
Issue 1: I am not observing significant changes in the EEG power spectrum after this compound administration in my experiment.
This is an expected finding. Unlike many other sleep-promoting agents that modulate GABAergic systems, this compound's mechanism of action through the orexin system does not appear to produce major shifts in the spectral composition of the sleep EEG.[5][9] Your results are likely consistent with published data.
-
Recommendation: Focus your analysis on changes in sleep architecture parameters (TST, WASO, LPS, REM sleep) as measured by polysomnography, as these are the primary endpoints affected by this compound.
Issue 2: My results for sleep stage changes are inconsistent with the published literature.
Several factors could contribute to this:
-
Dose: The effects of this compound on sleep are dose-dependent.[3][7] Ensure the dose used in your experiment is within the effective range reported in clinical trials (e.g., 10 mg, 30 mg, 60 mg).
-
Study Population: The effects may vary between healthy volunteers and individuals with insomnia.[3][5] Consider the characteristics of your subject population.
-
Experimental Conditions: Factors such as the presence of a situational insomnia model (e.g., traffic noise) can influence the observed effects.[5][6]
-
Statistical Power: Ensure your study is adequately powered to detect the expected changes in sleep parameters.
Issue 3: I am observing unexpected adverse events in my subjects.
This compound has been generally well-tolerated in clinical trials.[5][6][8] The most commonly reported mechanism-related adverse events at higher doses (60 mg and 80 mg) are somnolence and fatigue.[3][10]
-
Recommendation: Carefully document all adverse events and compare them to the known safety profile of the drug. If you observe severe or unexpected adverse events, it is crucial to follow appropriate safety reporting protocols.
Data Presentation
Table 1: Summary of Polysomnography (PSG) Findings for this compound vs. Placebo in a Model of Situational Insomnia
| Parameter | This compound (10 mg) | This compound (30 mg) | Zolpidem (10 mg) | Placebo |
| Total Sleep Time (TST) Change (min) | +17 (p<0.001)[5][6] | +31 (p<0.001)[5][6] | +11 (p=0.012)[5][6] | Baseline |
| Wake After Sleep Onset (WASO) Change (min) | Not significant | -14.7 (p<0.001)[5][6] | Not reported | Baseline |
| Latency to Persistent Sleep (LPS) Change (min) | Significant reduction (p=0.003)[5][6] | Significant reduction (p=0.003)[5][6] | Not significant[5][6] | Baseline |
| REM Sleep Duration Change | Not significant | Increased (p=0.002)[5][6] | Reduced (p=0.049)[5][6] | Baseline |
| REM Sleep Latency Change (min) | -20.1 (p=0.034)[5][6] | -34.0 (p<0.001)[5][6] | Not reported | Baseline |
| Slow Wave Sleep (SWS) | No significant change[5][6] | No significant change[5][6] | Increased (p<0.001)[5][6] | Baseline |
Table 2: EEG Power Spectra Findings in Non-REM Sleep for this compound vs. Placebo
| Frequency Band | This compound (10 mg and 30 mg) | Zolpidem (10 mg) |
| Low Delta (0.25–1.0 Hz) | No significant change[5][6] | Increased |
| 2.25–11.0 Hz | No significant change[5][6] | Decreased |
Experimental Protocols
Key Experiment: Randomized, Double-Blind, Placebo-Controlled Crossover Study in a Model of Situational Insomnia
This is a common design to assess the hypnotic effects of compounds like this compound.
-
Subject Recruitment: Healthy male volunteers are typically recruited.
-
Study Design: A four-period crossover design is employed where each subject receives single doses of this compound (e.g., 10 mg and 30 mg), a positive control (e.g., zolpidem 10 mg), and a placebo. The order of treatment is randomized.
-
Situational Insomnia Model: To mimic real-world sleep disturbances, traffic noise is often used as an auditory stimulus during the sleep period.
-
Data Collection:
-
Polysomnography (PSG): Continuous EEG, electrooculography (EOG), and electromyography (EMG) are recorded throughout the night to determine sleep stages and other sleep parameters.
-
Subjective Sleep Questionnaires: Subjects provide self-reports on sleep quality.
-
Next-day Performance Testing: Cognitive and psychomotor performance is assessed to evaluate any residual effects.
-
-
Data Analysis: Sleep parameters and EEG power spectra are analyzed and compared between the different treatment conditions.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Typical experimental workflow for a clinical trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jcsm.aasm.org [jcsm.aasm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electroencephalographic Power Spectral Density Profile of the Orexin Receptor Antagonist Suvorexant in Patients with Primary Insomnia and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-649868 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SB-649868, a dual orexin (B13118510) receptor antagonist.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent and concentration?
Answer:
Troubleshooting Steps:
-
Use high-quality, anhydrous DMSO: Water content in DMSO can reduce the solubility of hydrophobic compounds.
-
Gentle warming and sonication: If the compound does not readily dissolve, gentle warming of the solution (e.g., to 37°C) and brief sonication can aid in dissolution.
-
Prepare fresh stock solutions: It is recommended to prepare fresh stock solutions for each experiment to avoid potential degradation of the compound. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Question: I am observing high variability in my cell-based assay results. What could be the cause?
Answer:
High variability in cell-based assays can stem from several factors, including inconsistent cell health, passage number, and assay conditions.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure that cells are healthy and within a consistent, low passage number range for all experiments. Cells at high passage numbers can exhibit altered receptor expression and signaling.
-
Serum Concentration: The presence of serum in the assay medium can affect the availability of this compound to the cells. If possible, conduct the assay in serum-free or low-serum medium. If serum is required, maintain a consistent concentration across all experiments.
-
Incubation Time: The incubation time with this compound should be optimized. A time-course experiment can help determine the optimal duration for observing the desired effect.
-
Plate Edge Effects: To minimize "edge effects" in multi-well plates, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile water or media to maintain a humidified environment.
Question: My in vivo study results are not showing the expected sleep-promoting effects. What are some potential issues?
Answer:
A lack of efficacy in in vivo studies can be due to issues with the formulation, route of administration, or the animal model itself.
Troubleshooting Steps:
-
Formulation and Administration: this compound has a slow rate of absorption which can be improved by administration with food.[1] For preclinical studies, a common vehicle for oral administration of similar compounds is a suspension in 0.5% methylcellulose (B11928114) in water. Ensure the compound is homogenously suspended before each administration.
-
Animal Strain and Acclimation: The genetic background of the animal strain can influence the response to orexin antagonists. Ensure that the chosen strain is appropriate and that animals are adequately acclimated to the experimental conditions to minimize stress-induced sleep disturbances.
-
Timing of Administration: The sleep-promoting effects of orexin antagonists are most pronounced during the active phase of the animals (i.e., the dark cycle for rodents). Administer this compound at the beginning of the dark cycle.
-
Dose Selection: Preclinical studies in rats have shown efficacy at doses of 10 and 30 mg/kg.[2] Ensure that the dose being used is appropriate for the animal model and the expected level of receptor occupancy.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective dual orexin receptor antagonist (DORA).[3] It competitively binds to both orexin 1 (OX1) and orexin 2 (OX2) receptors, blocking the wake-promoting signals of the orexin neuropeptides (orexin-A and orexin-B).[2][3] This inhibition of the orexin system leads to a reduction in wakefulness and the promotion of sleep.[1][4]
What are the known off-target effects of this compound?
While a comprehensive off-target screening profile for this compound is not publicly available, studies have shown that it can inhibit the cytochrome P450 enzyme CYP3A4.[4] This suggests a potential for drug-drug interactions with other compounds metabolized by this enzyme.[4] Researchers should consider this when designing co-administration studies.
What is the half-life of this compound?
The estimated half-life of this compound in humans is between 3 and 6 hours.[2][4]
What are the reported side effects of this compound in clinical trials?
In clinical trials, this compound was generally well-tolerated at doses up to 80 mg.[1][2] The most commonly reported adverse events were headache, dry mouth, and nasopharyngitis.[1] Mechanism-related side effects such as somnolence and fatigue were also observed, particularly at higher doses (60 and 80 mg).[1][4]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) | Reference |
| pKi | 9.4 | 9.5 | [3] |
| pKb | 9.67 | 9.64 | [3] |
Table 2: Clinical Efficacy of this compound in Primary Insomnia (Change from Placebo)
| Dose | Total Sleep Time (TST) | Latency to Persistent Sleep (LPS) | Wake After Sleep Onset (WASO) | Reference |
| 10 mg | +22.4 min | -26.1 min | Not Statistically Significant | [1] |
| 30 mg | +49.7 min | -33.0 min | -18.4 min | [1] |
| 60 mg | +69.8 min | -43.7 min | -29.0 min | [1] |
Experimental Protocols
1. Orexin Receptor Binding Assay (Competitive Binding)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for orexin receptors.
Materials:
-
Cell membranes expressing human OX1R or OX2R
-
Radioligand (e.g., [¹²⁵I]-Orexin A)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled Orexin-A)
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either this compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
2. Calcium Flux Assay (Functional Antagonism)
This protocol outlines a general procedure for a cell-based calcium flux assay to measure the functional antagonist activity of this compound.
Materials:
-
Cells stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Orexin-A (agonist)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with kinetic reading capabilities
Methodology:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescent plate reader and begin kinetic reading to establish a baseline fluorescence.
-
Add a fixed concentration of Orexin-A (typically the EC₈₀) to stimulate calcium release.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data to determine the inhibitory effect of this compound on the Orexin-A-induced calcium flux and calculate the IC₅₀ value.
Visualizations
References
- 1. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-649868 stability in solution for research
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the dual orexin (B13118510) receptor antagonist, SB-649868. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for small molecules like this compound due to its ability to dissolve a wide range of organic compounds.[1] For final dilutions in aqueous-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced effects on your experimental system.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to first centrifuge the vial to ensure all the powdered compound is at the bottom.[2] For accurate concentration, weigh out the desired amount of this compound (molar mass: 477.55 g/mol ) and dissolve it in the appropriate volume of high-purity DMSO.[3] Vortexing or brief sonication can aid in complete dissolution.
Q3: What are the optimal storage conditions for this compound solutions?
A3: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[4] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] Always protect solutions from light.[4]
Q4: How long is this compound stable in solution?
A4: There is limited publicly available data specifically detailing the long-term stability of this compound in various solvents. However, as a general guideline for small molecules, it is best practice to use freshly prepared solutions whenever possible.[2][4] Some orexin receptor antagonists have been reported to degrade in solution over time.[5] Therefore, it is advisable to prepare fresh dilutions from a frozen stock for each experiment.
Troubleshooting Guides
Issue: My this compound solution appears cloudy or has visible precipitate.
This is a common issue known as "crashing out," which occurs when a compound is not fully soluble in the solvent or when a stock solution is diluted into an aqueous buffer in which the compound is less soluble.
Troubleshooting Steps:
-
Verify Solubility: The solubility of this compound in your specific solvent and concentration may be limited. Consider preparing a more dilute stock solution.
-
Gentle Warming: Gently warm the solution to 37°C to see if the precipitate redissolves. Do not overheat, as this could degrade the compound.
-
Sonication: Brief sonication can help to break up aggregates and redissolve the compound.
-
Serial Dilution: When diluting a DMSO stock into an aqueous buffer, perform a serial dilution rather than a single large dilution. This gradual change in solvent composition can help to keep the compound in solution.[6]
-
Increase Solvent Concentration: If permissible in your experimental setup, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) may improve solubility. However, be mindful of the solvent's potential effects on your assay.
Data Presentation
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molar Mass: 477.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weigh out 4.78 mg of this compound powder on a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the 10 mM stock solution into single-use volumes in tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting workflow for this compound solution precipitation.
Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.
References
- 1. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. captivatebio.com [captivatebio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 5. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CYP3A4 Inhibition by SB-649868
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the inhibition of Cytochrome P450 3A4 (CYP3A4) by the dual orexin (B13118510) receptor antagonist, SB-649868.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for this compound inhibiting CYP3A4?
A clinical Phase I study demonstrated that repeated administration of this compound led to a dose-dependent increase in the plasma exposure of simvastatin, a known CYP3A4 substrate. This interaction suggests that this compound inhibits CYP3A4 activity in vivo, with effects ranging from mild to strong depending on the dose of this compound.[1]
Q2: Are there any publicly available in vitro IC50 or Ki values for this compound against CYP3A4?
Q3: What are the common research models to study CYP3A4 inhibition?
Standard in vitro models for assessing CYP3A4 inhibition include:
-
Human Liver Microsomes (HLMs): These are subcellular fractions of the liver that are rich in CYP enzymes and are considered the gold standard for in vitro metabolism studies.
-
Recombinant Human CYP3A4 (rhCYP3A4): This system uses a specific CYP3A4 enzyme expressed in a cellular system (e.g., baculovirus-infected insect cells), which allows for the study of the inhibitor's effect on a single enzyme isoform without confounding factors from other CYPs.
-
Hepatocytes: Primary human hepatocytes provide a more holistic model as they contain the full complement of drug-metabolizing enzymes and cofactors in a cellular context.
Q4: Which probe substrates are recommended for CYP3A4 inhibition assays?
Several probe substrates are commonly used to assess CYP3A4 activity. The choice of substrate can sometimes influence the inhibition results. Commonly used and recommended probe substrates include:
-
Midazolam: Metabolized to 1'-hydroxymidazolam.
-
Testosterone: Metabolized to 6β-hydroxytestosterone.
-
Nifedipine: Undergoes oxidation.
-
Felodipine: Undergoes oxidation.
Troubleshooting Guide for In Vitro CYP3A4 Inhibition Assays
This guide addresses common issues that may arise during in vitro experiments to determine the inhibitory potential of compounds like this compound on CYP3A4.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent incubation times.- Poor mixing of reagents.- Microsomal protein aggregation. | - Use calibrated pipettes and proper technique.- Ensure precise timing for all incubation steps.- Vortex or mix all solutions thoroughly before use.- Gently thaw and resuspend microsomes before use. Avoid vigorous vortexing that can denature the protein. |
| No or Low CYP3A4 Activity | - Inactive microsomes or recombinant enzyme.- Degraded NADPH cofactor.- Incorrect buffer pH or composition.- Presence of an unknown inhibitor in the test compound or solvent. | - Use a new lot of microsomes/enzyme and verify activity with a known substrate and positive control inhibitor.- Prepare fresh NADPH solutions for each experiment and keep on ice.- Verify the pH and composition of the assay buffer.- Run a vehicle control (solvent without the test compound) to check for inhibitory effects of the solvent. |
| Unexpectedly Potent Inhibition | - Incorrect concentration of the test compound stock solution.- The test compound is a time-dependent inhibitor (TDI), and the assay protocol did not account for this. | - Verify the concentration of the stock solution by an independent analytical method.- Perform a pre-incubation experiment where the test compound is incubated with microsomes and NADPH for a period (e.g., 30 minutes) before adding the probe substrate to assess time-dependent inhibition. |
| Inconsistent IC50 Values Across Different Experiments | - Variation in lots of human liver microsomes.- Differences in substrate concentration relative to its Km value.- Variation in incubation conditions (time, temperature). | - Characterize each new lot of microsomes for its baseline CYP3A4 activity.- Ensure the substrate concentration is at or below the Km value for the specific lot of microsomes being used.- Maintain consistent incubation parameters across all experiments. |
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following is a detailed, representative methodology for determining the IC50 of a test compound for CYP3A4 inhibition using human liver microsomes and midazolam as the probe substrate.
Protocol: Determination of IC50 for CYP3A4 Inhibition in Human Liver Microsomes
1. Materials and Reagents:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
This compound (or test compound)
-
Midazolam (CYP3A4 probe substrate)
-
1'-hydroxymidazolam (metabolite standard)
-
Ketoconazole (positive control inhibitor)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., alprazolam) for reaction termination and protein precipitation
-
96-well incubation plates
-
LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Test Compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: Serially dilute the stock solution to create a range of working concentrations. The final solvent concentration in the incubation should be low (typically ≤ 0.5%) to avoid solvent effects.
-
Midazolam Working Solution: Prepare a working solution of midazolam in the assay buffer at a concentration close to its Km value for CYP3A4 in HLMs (typically 2-5 µM).
-
HLM Suspension: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in cold potassium phosphate buffer.
-
NADPH Solution: Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions and keep on ice.
3. Incubation Procedure:
-
Add the appropriate volume of potassium phosphate buffer to each well of a 96-well plate.
-
Add the working solutions of the test compound (this compound) or positive control (ketoconazole) at various concentrations to the wells. Include a vehicle control (solvent only).
-
Add the diluted human liver microsome suspension to each well.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the midazolam working solution to each well.
-
Immediately after adding the substrate, add the NADPH solution to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples for the formation of 1'-hydroxymidazolam.
-
Develop a method to quantify the metabolite by monitoring its specific mass transition and that of the internal standard.
5. Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway: CYP3A4-mediated Metabolism of Midazolam
Caption: CYP3A4 metabolic pathway for midazolam.
Experimental Workflow: In Vitro CYP3A4 Inhibition Assay
Caption: Workflow for a CYP3A4 inhibition assay.
Logical Relationship: Troubleshooting Common Assay Problems
Caption: A logical approach to troubleshooting.
References
Addressing variability in SB-649868 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using SB-649868 in their experiments. The information is designed to address common issues and sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active dual orexin (B13118510) receptor antagonist (DORA).[1] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[2][3] This inhibition of the orexin system, which is a key regulator of wakefulness, leads to the promotion and maintenance of sleep.[2][4]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value |
| Chemical Formula | C₂₆H₂₄FN₃O₃S |
| Molar Mass | 477.55 g·mol⁻¹ |
| Appearance | Not specified (typically a solid powder) |
Q3: What is the reported half-life of this compound?
The half-life of this compound in humans is reported to be between 3 and 6 hours.[5]
Q4: Have any off-target effects been reported for this compound?
While specific off-target binding profiles for this compound are not extensively published, it is a potent dual orexin receptor antagonist.[2] As with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations. It is always advisable to include appropriate controls in your experiments to account for any non-specific effects.
Troubleshooting Guides
Issue 1: High variability in in-vivo experimental results.
High variability in animal studies can be a significant challenge. One clinical study noted "relatively high concentration variability" with a preliminary formulation of this compound.[6]
Possible Causes and Solutions:
-
Formulation and Administration:
-
Solubility: Ensure this compound is fully dissolved in your vehicle. For preclinical studies, co-solvent systems are often used for poorly water-soluble compounds.[7] However, the choice of vehicle can impact absorption and bioavailability.
-
Route of Administration: Oral gavage is a common route for preclinical studies with this compound.[8] Ensure consistent administration technique to minimize variability.
-
Food Effects: The rate of absorption of this compound can be increased when administered in a fed state, which can lead to a higher Cmax.[5] Consider the feeding status of your animals as a potential source of variability.
-
-
Animal-Specific Factors:
-
Genetic Background: Different strains of rodents may exhibit varied responses to orexin antagonists. Ensure you are using a consistent and well-characterized strain.
-
Sex Differences: Sleep architecture can differ between sexes. It is advisable to power studies to detect sex-specific effects or analyze data for each sex separately.
-
-
Experimental Procedures:
-
Handling Stress: Stress from handling can significantly impact sleep patterns and experimental outcomes. Implement a consistent and minimal handling protocol.
-
Acclimation Period: Allow for an adequate acclimation period for animals to adjust to the experimental environment (e.g., housing, EEG/EMG recording equipment) to avoid a "first-night effect."
-
Environmental Consistency: Maintain a stable and controlled environment, including temperature, humidity, light-dark cycle, and noise levels.
-
Issue 2: Weaker than expected or no effect in cell-based assays.
Possible Causes and Solutions:
-
Compound Stability:
-
Solution Stability: The stability of this compound in your chosen solvent and at your working concentration may be a factor. It is recommended to prepare fresh solutions for each experiment.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquot stock solutions into single-use volumes.
-
-
Assay Conditions:
-
Incubation Time: The binding kinetics of orexin receptor antagonists can be slow. Ensure your incubation times are sufficient to reach equilibrium.[9]
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at an optimal density.
-
Receptor Expression Levels: Verify the expression levels of OX1 and OX2 receptors in your cell line.
-
-
Off-Target Effects of Solvents:
-
DMSO/Ethanol (B145695) Concentration: High concentrations of solvents like DMSO and ethanol can have independent effects on cell viability and metabolism.[10] Keep the final solvent concentration in your assays as low as possible and consistent across all wells, including controls.
-
Experimental Protocols
In-Vivo Sleep Studies in Rodents (General Protocol)
This is a generalized protocol based on published studies with orexin receptor antagonists.[8]
-
Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley rats).
-
Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages. Allow for a sufficient recovery period (e.g., 7-10 days).
-
Acclimation: Acclimate the animals to the recording chambers and tethered recording setup for several days to obtain stable baseline sleep recordings.
-
Formulation: Prepare this compound in a suitable vehicle. The choice of vehicle should be based on solubility and tolerability studies.
-
Administration: Administer this compound or vehicle via oral gavage at a consistent time relative to the light-dark cycle. Doses used in rat studies have ranged from 3-30 mg/kg.[8]
-
Data Acquisition: Record EEG and EMG data continuously for a defined period (e.g., 24 hours) post-dosing.
-
Data Analysis: Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds) using validated sleep scoring software. Key parameters to analyze include Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Latency to Persistent Sleep (LPS).
Cell-Based Calcium Mobilization Assay (General Protocol)
This is a general protocol for assessing the antagonist activity of compounds at orexin receptors.
-
Cell Line: Use a cell line stably expressing either the human OX1 or OX2 receptor (e.g., CHO or HEK293 cells).
-
Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Antagonist Incubation: Add the diluted this compound or vehicle to the cells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a known orexin receptor agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Determine the IC₅₀ value of this compound by measuring the inhibition of the agonist-induced calcium signal.
Data Presentation
Table 1: Effects of this compound on Sleep Parameters in Primary Insomnia Patients [6]
| Dose | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) |
| 10 mg | +22.4 | -26.1 | Not significant |
| 30 mg | +49.7 | -33.0 | -18.4 |
| 60 mg | +69.8 | -43.7 | -29.0 |
Table 2: Effects of this compound on Sleep Parameters in a Situational Insomnia Model in Healthy Volunteers [11][12]
| Dose | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) |
| 10 mg | +17 | Significant reduction | Not significant |
| 30 mg | +31 | Significant reduction | -14.7 |
Visualizations
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in-vivo sleep studies with this compound.
Caption: Troubleshooting decision tree for addressing variability in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposition and metabolism of [14C]this compound, an orexin 1 and 2 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-649868 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of a Discontinued Compound: A Technical Support Center for SB-649868
For Researchers, Scientists, and Drug Development Professionals
The discontinuation of a promising compound during clinical development can present significant hurdles for the scientific community. SB-649868, a potent dual orexin (B13118510) receptor antagonist (DORA), showed considerable potential for the treatment of insomnia before its development was halted. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to aid researchers who continue to utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic organic compound that acts as a dual antagonist for orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] Orexin neuropeptides (Orexin-A and Orexin-B) are key regulators of wakefulness. By blocking their receptors, this compound suppresses the wake drive, thereby promoting sleep.
Q2: Why was the clinical development of this compound discontinued (B1498344)?
A2: While there is no official statement detailing the exact reasons, clinical trial data strongly suggests that inhibition of the cytochrome P450 enzyme CYP3A4 was a significant factor. Repeated administration of this compound was shown to dose-dependently increase the exposure of simvastatin, a known CYP3A4 substrate.[2] This interaction raises concerns about potential drug-drug interactions and safety in a broader patient population.
Q3: What are the primary limitations I should be aware of when using this compound?
A3: The main limitations include:
-
Lack of Commercial Supplier and Quality Control: As a discontinued compound, obtaining this compound can be challenging, and the purity of available batches may vary. In-house synthesis and rigorous analytical characterization are often necessary.
-
Potential for Off-Target Effects: While potent at orexin receptors, a comprehensive off-target profile is not publicly available. Researchers should be cautious of potential confounding effects in their experiments.
-
CYP3A4 Inhibition: The compound's potent inhibition of CYP3A4 can complicate in vivo studies, particularly when co-administering other drugs.[2]
-
Limited Long-Term Stability Data: Detailed information on the long-term stability of this compound under various storage conditions is scarce.
Q4: Can I synthesize this compound in my lab?
A4: The synthesis of this compound, chemically named N-([(2S)-1-([5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl)-2-piperidinyl]methyl)-4-benzofurancarboxamide, is feasible for experienced synthetic chemists.[1] However, a detailed, publicly available, step-by-step protocol is not readily found in peer-reviewed literature. Researchers would likely need to refer to patent literature for synthetic routes.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in assay results | Inconsistent compound purity or degradation. | 1. Verify the purity of your this compound batch using HPLC and/or LC-MS. 2. Prepare fresh stock solutions for each experiment. 3. Assess compound stability in your assay buffer. |
| Lower than expected potency (IC50) | Suboptimal assay conditions or compound precipitation. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across wells. 2. Check the pH and ionic strength of your assay buffer. 3. Visually inspect for any compound precipitation in your stock solutions or assay plates. |
| Unexpected cellular toxicity | Off-target effects or impurities in the compound. | 1. Run a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay. 2. If possible, test a different batch of this compound. 3. Consider using a lower concentration range. |
In Vivo Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lack of sleep-promoting effects in rodents | Poor bioavailability, rapid metabolism, or incorrect dosing time. | 1. Confirm the formulation and route of administration are appropriate for achieving adequate brain exposure. 2. Administer this compound at the beginning of the animal's active phase (dark cycle for rodents) when the orexin system is most active. 3. Consider pharmacokinetic studies to determine the compound's half-life in your specific animal model. |
| Adverse events or unexpected behavioral changes | Off-target effects or interaction with other experimental variables. | 1. Carefully observe animals for any signs of distress or abnormal behavior. 2. If co-administering other compounds, consider the potential for CYP3A4-mediated drug interactions. 3. Include a comprehensive battery of behavioral tests to assess for unintended effects. |
| High inter-animal variability | Differences in metabolism or absorption. | 1. Ensure consistent dosing and handling procedures for all animals. 2. Increase the number of animals per group to improve statistical power. 3. If feasible, measure plasma concentrations of this compound to correlate exposure with efficacy. |
Data Presentation
Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| Half-life (t½) | 3-6 hours | Human | [2] |
| Time to maximum concentration (Tmax) | ~1.5 - 2 hours | Human | [3] |
| Effect on Total Sleep Time (TST) | Increased by 22.4 to 69.8 min (dose-dependent) | Human | [3] |
| Effect on Latency to Persistent Sleep (LPS) | Decreased by 26.1 to 43.7 min (dose-dependent) | Human | [3] |
| Effect on Wake After Sleep Onset (WASO) | Decreased by 18.4 to 29.0 min (at 30 and 60 mg) | Human | [3] |
In Vitro Receptor Binding Affinity
| Receptor | pKi | Reference |
| Orexin 1 Receptor (OX1R) | 9.4 | Not specified |
| Orexin 2 Receptor (OX2R) | 9.5 | Not specified |
Experimental Protocols
General Protocol for a Calcium Mobilization Assay with Orexin Receptors
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing either human OX1R or OX2R in appropriate media.
-
Plate cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions, often containing an anion-exchange inhibitor like probenecid.
-
Remove cell culture media and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
For antagonist mode, add the diluted this compound to the wells and pre-incubate for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Add a pre-determined concentration of Orexin-A (typically EC80) to stimulate the receptors.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) in kinetic mode.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
General Protocol for In Vivo Sleep Studies in Rodents
This protocol provides a general framework for assessing the sleep-promoting effects of this compound in rats or mice.
-
Animal Surgery and Acclimation:
-
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow for a post-operative recovery period of at least one week.
-
Acclimate animals to the recording chambers and tethered setup for several days to minimize stress and the "first-night effect."
-
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound via the desired route (e.g., oral gavage) at the beginning of the dark cycle.
-
-
Data Recording:
-
Record EEG and EMG data continuously for at least 6-8 hours post-dosing.
-
Simultaneously record video to correlate physiological data with behavioral states.
-
-
Sleep Scoring and Analysis:
-
Manually or automatically score the recorded data into wake, NREM sleep, and REM sleep epochs.
-
Analyze key sleep parameters including latency to sleep onset, total sleep time, and time spent in each sleep stage.
-
-
Statistical Analysis:
-
Compare the sleep parameters between vehicle- and this compound-treated groups using appropriate statistical tests.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: SB-649868 vs. Suvorexant for Insomnia
A Comparative Analysis of Two Dual Orexin (B13118510) Receptor Antagonists in Preclinical Models
In the landscape of sleep therapeutics, the development of dual orexin receptor antagonists (DORAs) represents a targeted approach to treating insomnia by modulating the orexin neuropeptide system, a key regulator of wakefulness. This guide provides a detailed preclinical comparison of two prominent DORAs: SB-649868, developed by GlaxoSmithKline, and suvorexant (Belsomra®), developed by Merck. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles based on available preclinical data.
At a Glance: Key Preclinical Performance Indicators
| Parameter | This compound | Suvorexant |
| Mechanism of Action | Dual Orexin Receptor Antagonist (DORA) | Dual Orexin Receptor Antagonist (DORA) |
| Receptor Binding Affinity (pKi) | OX1: 9.4OX2: 9.5 | OX1: ~8.2OX2: ~8.4 |
| In Vivo Efficacy (Rats) | Promotes NREM and REM sleep, reduces sleep latency. | Promotes NREM and REM sleep, reduces wakefulness and sleep latency. |
| Preclinical Pharmacokinetics (Rat) | Data on a structurally related compound suggests high clearance and low oral bioavailability. | Moderate clearance, good oral bioavailability (~82% in humans). |
Delving into the Data: A Quantitative Comparison
This section provides a detailed breakdown of the preclinical data for this compound and suvorexant, focusing on receptor binding affinity, in vivo efficacy in rodent models, and pharmacokinetic properties.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a critical determinant of its potency. Both this compound and suvorexant are potent antagonists at both the orexin 1 (OX1) and orexin 2 (OX2) receptors.
Table 1: Orexin Receptor Binding Affinities
| Compound | Orexin 1 Receptor (pKi) | Orexin 2 Receptor (pKi) | Reference |
| This compound | 9.4 | 9.5 | [1] |
| Suvorexant | ~8.2 (Ki = 0.55 nM) | ~8.4 (Ki = 0.35 nM) | [2] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
In Vivo Efficacy: Sleep Promotion in Rodent Models
Electroencephalography (EEG) studies in rats are a cornerstone of preclinical sleep research, providing objective measures of sleep architecture. Both this compound and suvorexant have demonstrated significant sleep-promoting effects in these models.
Table 2: Effects on Sleep Parameters in Rats (EEG Studies)
| Parameter | This compound | Suvorexant |
| Effect on NREM Sleep | Increased duration.[3] | Increased duration.[4] |
| Effect on REM Sleep | Increased duration.[5][6] | Increased duration.[4] |
| Effect on Sleep Latency | Significantly reduced.[3] | Dose-dependent decrease in latency to NREM and REM sleep.[1][7] |
| Effect on Wakefulness | Not explicitly stated as a primary outcome, but implied by increased sleep. | Dose-dependent reduction in active wakefulness.[2][8] |
| Dose Range Tested (Rats) | 3-30 mg/kg.[3] | 10, 30, and 100 mg/kg.[4][8][9] |
Preclinical Pharmacokinetics
Pharmacokinetic profiles determine a drug's absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing dosing regimens and predicting potential drug-drug interactions. While comprehensive head-to-head preclinical pharmacokinetic data in the same species is limited, the available information provides valuable insights.
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | This compound | Suvorexant |
| Animal Model | Rat (structurally related compound) | Rat, Dog, Monkey |
| Oral Bioavailability | Low (<10%) for a structurally related compound.[10] | Good (Human bioavailability is ~82%).[11] |
| Clearance | High (55 mL/min/kg) for a structurally related compound.[10] | Data available from repeat-dose toxicology studies in rats.[12] |
| Half-life (t½) | Human Phase I data suggests a half-life of 3-6 hours.[13] | Human data indicates a half-life of approximately 12 hours.[11] |
Understanding the Methodology: Experimental Protocols
The following sections detail the methodologies typically employed in the preclinical evaluation of dual orexin receptor antagonists.
Orexin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the orexin 1 (OX1) and orexin 2 (OX2) receptors.
General Protocol:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing human or rodent OX1 or OX2 receptors are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Radioligand Binding: A known concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-SB-674042 for OX1R or a suitable ligand for OX2R) is incubated with the prepared cell membranes.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound or suvorexant).
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Electroencephalography (EEG) Sleep Studies in Rats
Objective: To assess the effects of a test compound on sleep architecture, including sleep stages, sleep latency, and wakefulness.
General Protocol:
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are surgically implanted with EEG and electromyography (EMG) electrodes under anesthesia. The EEG electrodes are placed on the cortical surface, while the EMG electrodes are inserted into the nuchal muscles to monitor muscle tone.
-
Recovery and Acclimation: The animals are allowed to recover from surgery and are acclimated to the recording chambers and tethered recording setup.
-
Baseline Recording: Baseline EEG and EMG data are recorded for a set period (e.g., 24 hours) to establish normal sleep-wake patterns for each animal.
-
Drug Administration: The test compound (this compound or suvorexant) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at the beginning of the animals' typical rest (light) or active (dark) phase.
-
Post-Dosing Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-24 hours) following drug administration.
-
Data Analysis: The recorded EEG and EMG data are scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. Key parameters such as the duration of each sleep stage, the latency to the first episode of NREM and REM sleep, and the total time spent awake are then calculated and compared between the drug-treated and vehicle-treated groups.
Preclinical Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound in an animal model.
General Protocol:
-
Animal Dosing: The test compound is administered to animals (e.g., rats) via the intended clinical route (typically oral) and also intravenously (IV) to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing from a cannulated vessel (e.g., jugular vein) or via sparse sampling.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the test compound in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after IV administration.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promotion of sleep by suvorexant-a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SB-649868 and Zolpidem for the Treatment of Insomnia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of SB-649868, a dual orexin (B13118510) receptor antagonist, and zolpidem, a GABA-A receptor agonist, in the treatment of insomnia. The information is compiled from clinical trial data and peer-reviewed publications to offer an objective overview for research and development purposes.
Efficacy Data: A Head-to-Head Comparison
A key randomized, double-blind, placebo-controlled, four-period crossover study provides a direct comparison of the hypnotic effects of this compound and zolpidem in healthy male volunteers experiencing traffic noise-induced situational insomnia.[1][2] The following table summarizes the key polysomnography (PSG) findings from this study.
| Efficacy Parameter | This compound (10 mg) | This compound (30 mg) | Zolpidem (10 mg) | Placebo |
| Total Sleep Time (TST) - Change from Placebo (min) | +17.0 (p<0.001) | +31.0 (p<0.001) | +11.0 (p=0.012) | - |
| Wake After Sleep Onset (WASO) - Change from Placebo (min) | Not Statistically Significant | -14.7 (p<0.001) | Not Statistically Significant | - |
| Latency to Persistent Sleep (LPS) - Change from Placebo (min) | Statistically Significant Reduction (p=0.003) | Statistically Significant Reduction (p=0.003) | Not Statistically Significant | - |
| REM Sleep Duration - Change from Placebo (min) | Not Statistically Significant | Increased (p=0.002) | Reduced (p=0.049) | - |
| Latency to REM Sleep (min) | -20.1 (p=0.034) | -34.0 (p<0.001) | Not Statistically Significant | - |
| Slow Wave Sleep (SWS) | No significant effect | No significant effect | Increased (p<0.001) | - |
Experimental Protocols
The primary source of comparative data is a robustly designed clinical trial (NCT00440323).[1]
Study Design
A randomized, double-blind, double-dummy, placebo-controlled, four-period crossover study was conducted.[1] This design allowed for within-subject comparisons of the effects of this compound (10 mg and 30 mg), zolpidem (10 mg), and placebo.
Participant Population
The study enrolled 51 healthy male volunteers.[1] The use of a homogenous population minimizes variability and allows for a clearer assessment of drug-specific effects.
Insomnia Model
A traffic noise model of situational insomnia was employed to induce sleep disturbances, providing a consistent and ethical method for evaluating hypnotic efficacy in healthy volunteers.[1]
Polysomnography (PSG)
Objective sleep parameters were assessed using standard polysomnography. While the specific equipment models are not detailed in the publications, clinical trials of this nature adhere to the guidelines set forth by the American Academy of Sleep Medicine (AASM) for the scoring of sleep and associated events.[3][4][5][6] This includes the monitoring of electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to determine sleep stages, sleep latency, and awakenings.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and zolpidem stem from their different molecular targets and signaling pathways.
This compound: Dual Orexin Receptor Antagonism
This compound functions as a dual orexin receptor antagonist, blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the OX1 and OX2 receptors.[7][8] This antagonism suppresses the wake drive mediated by the orexin system. The orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can couple to multiple G-proteins (Gq, Gi/o, Gs) to initiate downstream signaling cascades involving phospholipases and changes in intracellular calcium levels.[7][8][9][10][11] By blocking these receptors, this compound inhibits these wake-promoting signals.
Zolpidem: GABA-A Receptor Modulation
Zolpidem is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit.[12][13][14] By binding to the benzodiazepine (B76468) site on the GABA-A receptor, zolpidem enhances the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which promotes sleep.
Experimental Workflow
The following diagram illustrates the workflow of the comparative clinical trial.
References
- 1. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pulmo-ua.com [pulmo-ua.com]
- 4. aasm.org [aasm.org]
- 5. The AASM Scoring Manual Four Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neumosur.net [neumosur.net]
- 7. researchgate.net [researchgate.net]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. GABAA receptor - Wikipedia [en.wikipedia.org]
Validating the Selectivity of SB-649868 for Orexin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the dual orexin (B13118510) receptor antagonist SB-649868 for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The performance of this compound is objectively compared with other notable orexin antagonists, supported by experimental data from in vitro binding and functional assays. Detailed methodologies for these key experiments are provided to facilitate replication and further investigation.
Comparative Selectivity Profile of Orexin Receptor Antagonists
This compound is a potent dual orexin receptor antagonist, demonstrating high affinity for both OX1 and OX2 receptors.[1][2] Its selectivity profile is crucial for understanding its therapeutic effects and potential side effects. This section compares the binding affinities of this compound with other well-characterized orexin antagonists: almorexant, lemborexant, and suvorexant.
Table 1: Orexin Receptor Binding Affinities of Selected Antagonists
| Compound | OX1R Affinity | OX2R Affinity | Selectivity Ratio (OX1R/OX2R) |
| This compound | pKi = 9.4 | pKi = 9.5 | ~1.26 |
| Almorexant | Ki = 1.3 nM | Ki = 0.17 nM | 7.65 |
| Lemborexant | IC50 = 6.1 nM | IC50 = 2.6 nM | 2.35 |
| Suvorexant | pKi = 8.9 | pKi = 8.9 | 1 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The selectivity ratio was calculated from the Ki or IC50 values.
Table 2: Functional Antagonism of this compound at Orexin Receptors
| Assay Type | OX1R Antagonism | OX2R Antagonism |
| Inositol 1 Phosphate (IP1) Accumulation | pKb = 9.67 | pKb = 9.64 |
Note: pKb is the negative logarithm of the antagonist's dissociation constant in a functional assay.
While comprehensive data from a broad off-target screening panel for this compound against a wide range of aminergic, peptidergic, and ion channel targets is not publicly available, its characterization as a "selective" orexin receptor antagonist in multiple studies suggests a favorable profile with minimal off-target activities at therapeutically relevant concentrations.[2][3]
Experimental Protocols
Radioligand Binding Assay for Orexin Receptors
This protocol outlines the determination of the binding affinity (Ki) of compounds for the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: CHO-K1 cells stably expressing either human OX1R or OX2R.
-
Radioligand: [³H]-EMPA (for OX2R) or another suitable radioligand for OX1R.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled orexin receptor antagonist (e.g., 10 µM suvorexant).
-
Test Compound: this compound or other comparator compounds.
-
Filtration Plate: 96-well GF/C filter plates.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assay: FLIPR-Based Calcium Mobilization
This protocol describes a functional assay to measure the antagonist activity of compounds by monitoring changes in intracellular calcium concentration in response to orexin receptor activation using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells: CHO-K1 cells stably expressing either human OX1R or OX2R.
-
Culture Medium: Standard cell culture medium appropriate for CHO cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Probenecid: An anion transport inhibitor to prevent dye leakage from cells.
-
Agonist: Orexin-A.
-
Test Compound: this compound or other comparator compounds.
-
FLIPR Instrument.
Procedure:
-
Cell Plating: Seed the CHO-K1 cells expressing the target receptor into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (assay buffer containing the fluorescent dye and probenecid). Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
Compound Addition: After dye loading, wash the cells with assay buffer. Add various concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
FLIPR Measurement: Place the plate in the FLIPR instrument. The instrument will first measure the baseline fluorescence. Then, it will automatically inject a fixed concentration of the orexin-A agonist into each well and continue to measure the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to an increase in intracellular calcium. The antagonist activity of the test compound is determined by its ability to inhibit the agonist-induced calcium mobilization. Calculate the IC50 value of the antagonist from the concentration-response curve.
FLIPR Calcium Mobilization Assay and Orexin Signaling
Disclaimer: The experimental protocols provided are intended as a general guide. Specific parameters may need to be optimized for individual laboratory conditions and reagents.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
A Comparative Guide to Dual Orexin Receptor Antagonists for Insomnia
In the landscape of insomnia therapeutics, Dual Orexin (B13118510) Receptor Antagonists (DORAs) represent a targeted approach to promoting sleep by selectively blocking the wake-promoting effects of orexins. This guide provides a comparative analysis of approved and late-stage clinical development DORAs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Orexin Signaling Pathway and DORA Mechanism of Action
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. Orexin neurons in the lateral hypothalamus project to various brain regions, promoting arousal. DORAs competitively bind to and inhibit both OX1R and OX2R, thereby suppressing the wake drive and facilitating the transition to and maintenance of sleep.
Orexin signaling pathway and DORA inhibition.
Comparative Analysis of Dual Orexin Receptor Antagonists
This section details the pharmacokinetic, efficacy, and safety profiles of approved and late-stage investigational DORAs.
Pharmacokinetic Properties
The pharmacokinetic profiles of DORAs are crucial for their efficacy and safety, particularly regarding the potential for next-day residual effects. A shorter half-life is generally desirable to minimize daytime somnolence.
| Drug | Tmax (hours) | Half-life (hours) | Metabolism |
| Suvorexant | ~2 | ~12 | Primarily CYP3A |
| Lemborexant | ~1-3 | ~17-19 | Primarily CYP3A |
| Daridorexant | ~1-2 | ~8 | Primarily CYP3A |
| Vornorexant (B12412035) | ~2.5 | ~1.3-3.3 | Not specified |
| Fazamorexant | Not specified | Not specified | Not specified |
Clinical Efficacy
The efficacy of DORAs is primarily assessed by their impact on sleep onset and maintenance, measured by polysomnography (PSG) and patient-reported outcomes. The following tables summarize data from key Phase 3 clinical trials.
Table 1: Change from Baseline in Wake After Sleep Onset (WASO) in minutes (Objective PSG)
| Drug (Dosage) | Study | Duration | Change from Baseline (vs. Placebo) | Citation |
| Suvorexant (20 mg) | Pivotal Trials | 3 Months | Significant improvement | [1] |
| Lemborexant (5 mg) | SUNRISE 1 | 1 Month | -24.0 min | [2] |
| Lemborexant (10 mg) | SUNRISE 1 | 1 Month | -25.4 min | [2] |
| Daridorexant (25 mg) | Phase 3 | 3 Months | -22.97 min | [3] |
| Daridorexant (50 mg) | Phase 3 | 3 Months | -29.41 min | [3] |
Table 2: Change from Baseline in Latency to Persistent Sleep (LPS) in minutes (Objective PSG)
| Drug (Dosage) | Study | Duration | Change from Baseline (vs. Placebo) | Citation |
| Suvorexant (20 mg) | Pivotal Trials | 3 Months | Significant improvement | [1] |
| Lemborexant (10 mg) | SUNRISE 1 | 1 Month | Significantly greater decrease vs. placebo | [4] |
| Daridorexant (25 mg) | Phase 3 | 3 Months | -30.73 min | [3] |
| Daridorexant (50 mg) | Phase 3 | 3 Months | -34.80 min | [3] |
Table 3: Change from Baseline in Subjective Total Sleep Time (sTST) in minutes
| Drug (Dosage) | Study | Duration | Change from Baseline (vs. Placebo) | Citation |
| Daridorexant (25 mg) | Phase 3 | 3 Months | 47.85 min | [3] |
| Daridorexant (50 mg) | Phase 3 | 3 Months | 57.67 min | [3] |
| Vornorexant (5 mg) | Phase 3 | 2 Weeks | Significant improvement in subjective sleep efficiency | [5][6] |
| Vornorexant (10 mg) | Phase 3 | 2 Weeks | Significant improvement in subjective sleep efficiency | [5][6] |
Safety and Tolerability Profile
The safety profile of DORAs is a key differentiator from other classes of hypnotics. Common adverse events are generally mild to moderate in severity.
| Drug | Common Adverse Events (Incidence >2% and greater than placebo) |
| Suvorexant | Somnolence, headache, dizziness, abnormal dreams, dry mouth. |
| Lemborexant | Somnolence, headache, nightmare, fatigue.[7] |
| Daridorexant | Headache, somnolence, fatigue, dizziness, nausea.[3][8] |
| Vornorexant | Somnolence.[5][6] |
| Fazamorexant | Favorable safety profile reported in Phase 3 trials.[9] |
Experimental Protocols
The clinical evaluation of DORAs follows a standardized pathway to ensure robust assessment of efficacy and safety.
Key Clinical Trial Methodologies
Pivotal Phase 3 trials for DORAs are typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[2][3][9][10]
-
Patient Population: Adult and elderly patients diagnosed with insomnia disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) criteria.[7] Inclusion criteria often specify a minimum threshold for sleep disturbances (e.g., WASO ≥ 60 minutes).
-
Treatment Arms: Typically include one or two active doses of the investigational DORA and a placebo arm.[2][3] Some studies may also include an active comparator, such as zolpidem, to provide context for the treatment effect.[2][7]
-
Duration: Treatment periods in pivotal trials commonly range from one to three months, with some studies including longer-term extension phases to assess durability of effect and long-term safety.[3][10][11]
-
Primary Endpoints: The primary efficacy endpoints are typically the change from baseline in WASO and LPS, measured by polysomnography (PSG) at specified time points (e.g., Month 1 and Month 3).[3][10]
-
Secondary Endpoints: Key secondary endpoints often include patient-reported outcomes such as subjective total sleep time (sTST), subjective wake after sleep onset (sWASO), and subjective time to sleep onset (sTSO), collected via sleep diaries.[3] Daytime functioning is also a critical secondary endpoint, assessed using validated instruments like the Insomnia Daytime Symptoms and Impacts Questionnaire (IDSIQ).[3]
-
Safety Assessments: Safety is monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms. Specific assessments for next-day residual effects, such as tests of psychomotor performance and driving simulator tests, are also frequently included.[12]
Typical Phase 3 clinical trial workflow for DORAs.
References
- 1. medscape.com [medscape.com]
- 2. Comparison of Lemborexant With Placebo and Zolpidem Tartrate Extended Release for the Treatment of Older Adults With Insomnia Disorder: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. neurology.org [neurology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. Daridorexant Phase 3 results in insomnia presented at SLEEP 2020 - Inderes [inderes.dk]
- 9. Yangtze River Pharmaceutical Group’s Innovative Anti-insomnia Drug Fazamorexant Debut at the World Sleep Congress 2025 - BioSpace [biospace.com]
- 10. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Driving performance in the morning after bedtime vornorexant administration: A randomized clinical trial using a driving simulator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of SB-649868 and Other Dual Orexin Receptor Antagonists in Insomnia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SB-649868, a dual orexin (B13118510) receptor antagonist (DORA), against other agents in its class, including lemborexant, daridorexant, and suvorexant. While the development of this compound was discontinued, the available clinical trial data offers valuable insights into its efficacy and safety profile in relation to other DORAs used in the management of insomnia.[1][2] This comparison is based on findings from early-phase clinical trials of this compound and a broader range of studies, including systematic reviews and network meta-analyses of other approved DORAs.
Mechanism of Action: The Orexin Signaling Pathway
Dual orexin receptor antagonists function by competitively blocking the binding of orexin-A and orexin-B neuropeptides to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[3] This action suppresses the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep.[4] The orexin system is a key regulator of the sleep-wake cycle.[2]
Caption: Orexin Signaling Pathway and DORA Inhibition.
Comparative Efficacy Data
Clinical trials have evaluated the efficacy of this compound and other DORAs based on objective polysomnography (PSG) measures and subjective patient-reported outcomes. The following tables summarize key efficacy data.
Table 1: Polysomnography (PSG) Efficacy Outcomes for this compound vs. Placebo and Zolpidem
| Outcome | This compound (10 mg) | This compound (30 mg) | Zolpidem (10 mg) | Placebo |
| Change in Total Sleep Time (TST) from baseline (min) | +17[5][6] | +31[5][6] | +11[5][6] | Baseline |
| Change in Latency to Persistent Sleep (LPS) from baseline (min) | Significant Reduction[5][6] | Significant Reduction[5][6] | Not Significant[5][6] | Baseline |
| Change in Wake After Sleep Onset (WASO) from baseline (min) | Not Significant | -14.7[5][6] | Not Significant | Baseline |
| Change in REM Sleep Duration from baseline (min) | Not Significant | Increased (p=0.002)[5] | Reduced (p=0.049)[5] | Baseline |
Data from a study in a traffic noise model of situational insomnia.
Table 2: Polysomnography (PSG) Efficacy Outcomes for this compound in Primary Insomnia
| Outcome | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) | Placebo |
| Change in Total Sleep Time (TST) from baseline (min) | +22.4[7] | +49.7[7] | +69.8[7] | Baseline |
| Change in Latency to Persistent Sleep (LPS) from baseline (min) | -26.1[7] | -33.0[7] | -43.7[7] | Baseline |
| Change in Wake After Sleep Onset (WASO) from baseline (min) | Not Significant | -18.4[7] | -29.0[7] | Baseline |
Data from a study in male patients with primary insomnia.
Table 3: Comparative Efficacy of Approved DORAs (Network Meta-Analysis Data)
| Outcome | Lemborexant (5-10 mg) | Daridorexant (25-50 mg) | Suvorexant (10-20 mg) |
| Reduction in subjective Time to Sleep Onset (sTSO) | Most effective among DORAs[8] | Effective vs. placebo | Effective vs. placebo |
| Reduction in Wake After Sleep Onset (WASO) | More effective than daridorexant[8][9] | Effective vs. placebo | More effective than daridorexant[8] |
| Increase in Total Sleep Time (TST) | Significant increase vs. placebo | Significant increase vs. placebo | Significant increase vs. placebo |
Data synthesized from multiple randomized controlled trials.[4][8][10]
Safety and Tolerability
The safety profile of DORAs is a critical aspect of their clinical utility. The available data for this compound and other DORAs are summarized below.
Table 4: Adverse Events Profile
| Adverse Event | This compound | Lemborexant | Daridorexant | Suvorexant |
| Somnolence/Fatigue | Reported, especially at higher doses (60-80 mg).[5][11][12][13] | Higher risk compared to daridorexant.[9] | Lower risk of somnolence.[9] | Associated with somnolence and excessive daytime sleepiness.[3] |
| Headache | Reported.[14] | Reported. | Reported.[10] | Reported. |
| Nasopharyngitis | Reported.[14] | Reported. | Reported.[10] | Reported. |
| Dry Mouth | Reported.[14] | Not specified. | Not specified. | Reported.[3] |
Experimental Protocols
The following outlines a typical experimental design for a clinical trial evaluating a DORA for insomnia, based on the study of this compound.
A Randomized, Double-Blind, Placebo-Controlled Crossover Study of this compound:
-
Objective: To assess the efficacy and safety of single doses of this compound compared to placebo and an active comparator (zolpidem) in a model of situational insomnia.
-
Participants: Healthy male volunteers.
-
Design: A four-period crossover design where each participant received single doses of this compound (10 mg and 30 mg), zolpidem (10 mg), and a placebo.[5][6]
-
Insomnia Model: A traffic noise model was used to induce situational insomnia.[5][6]
-
Primary Endpoints:
-
Objective sleep parameters measured by polysomnography (PSG), including Total Sleep Time (TST), Latency to Persistent Sleep (LPS), and Wake After Sleep Onset (WASO).[5]
-
-
Secondary Endpoints:
Caption: Generalized Crossover Clinical Trial Workflow.
Conclusion
The available data indicates that this compound demonstrated dose-dependent improvements in sleep induction and maintenance, consistent with the mechanism of action for dual orexin receptor antagonists.[7][12] Its effects on sleep architecture, particularly the increase in REM sleep, differentiated it from GABAergic hypnotics like zolpidem.[5] While direct head-to-head trials with other DORAs are unavailable, indirect comparisons suggest that the efficacy and safety profile of this compound aligns with that of approved DORAs such as lemborexant, daridorexant, and suvorexant. These findings underscore the therapeutic potential of targeting the orexin system for the treatment of insomnia and provide a valuable reference for ongoing research and development in this area. Further direct comparative trials are necessary to definitively establish the relative efficacy and safety of different DORAs.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Orexin in sleep, addiction and more: is the perfect insomnia drug at hand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis [frontiersin.org]
- 9. Comparison of efficacy and safety of dual orexin receptor antagonists lemborexant and daridorexant for the treatment of insomnia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcsm.aasm.org [jcsm.aasm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
SB-649868: A Comparative Guide for Sleep Research Professionals
An in-depth analysis of SB-649868 as a reference dual orexin (B13118510) receptor antagonist, with comparisons to other prominent compounds in its class. This guide provides key performance data, detailed experimental protocols, and visual representations of associated pathways and workflows to support researchers in sleep-related drug discovery and development.
This compound is a potent and selective dual orexin receptor antagonist (DORA) that has been instrumental as a reference compound in the exploration of the orexin system's role in sleep and wakefulness. Developed by GlaxoSmithKline, it competitively inhibits both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are key regulators of arousal. By blocking the wake-promoting signals of orexin-A and orexin-B neuropeptides, this compound and other DORAs facilitate the transition to and maintenance of sleep. This guide provides a comparative overview of this compound against other well-characterized DORAs, offering a valuable resource for researchers in the field.
In Vitro Pharmacological Profile: A Comparative Overview
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other key DORAs at the human orexin receptors. This data is essential for understanding the relative potency and selectivity of these compounds.
Table 1: Comparative Orexin Receptor Binding Affinities (Ki values)
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX1R/OX2R) |
| This compound | ~0.4 (pKi 9.4)[1][2] | ~0.3 (pKi 9.5)[1][2] | ~1.3 |
| Suvorexant | 0.55 | 0.35 | ~1.6 |
| Lemborexant | 6.1 | 2.6 | ~2.3 |
| Daridorexant | 0.47[3] | 0.93[3] | ~0.5 |
| Almorexant | 1.3 | 0.17 | ~7.6 |
| Filorexant | <3 | <3 | Not Specified |
Table 2: Comparative Orexin Receptor Functional Antagonism (IC50/Kb values)
| Compound | OX1R IC50/Kb (nM) | OX2R IC50/Kb (nM) | Assay Type |
| This compound | pKb 9.67[1] | pKb 9.64[1] | IP1 Accumulation |
| Suvorexant | appKb 0.7[4] | appKb 1.0[4] | Calcium Release |
| Lemborexant | appKb 13[4] | appKb 0.4[4] | Calcium Release |
| Daridorexant | 0.5[4] | 0.8[4] | Calcium Release |
| Almorexant | 13 | 8 | Calcium Transients |
In Vivo Efficacy: Clinical Sleep Parameters
Clinical studies have evaluated the effects of this compound and other DORAs on objective sleep parameters in patients with insomnia. Polysomnography (PSG) is the gold standard for these assessments.
Table 3: Comparative Effects on Polysomnography (PSG) Endpoints in Insomnia Patients
| Compound (Dose) | Change in Total Sleep Time (TST) from Placebo (minutes) | Change in Wake After Sleep Onset (WASO) from Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) from Placebo (minutes) |
| This compound (10, 30, 60 mg) | +22.4 to +69.8 | -18.4 to -29.0 (30, 60 mg) | -26.1 to -43.7 |
| Suvorexant (10, 20, 40, 80 mg) | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease |
| Lemborexant (2.5, 5, 10 mg) | Significant improvement | Significant improvement | Significant improvement |
| Daridorexant (25, 50 mg) | Significant improvement | Significant improvement | Significant improvement |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in orexin receptor research, the following diagrams have been generated.
Detailed Experimental Protocols
For researchers aiming to utilize this compound as a reference compound, the following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the orexin receptors.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either human OX1R or OX2R.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-SB-674042 for OX1R or [3H]-EMPA for OX2R).
-
Add a range of concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known orexin receptor antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the orexin-induced increase in intracellular calcium.
-
Cell Preparation:
-
Seed CHO or HEK293 cells stably expressing either OX1R or OX2R into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffer containing probenecid (B1678239) (to prevent dye leakage) for approximately 1 hour at 37°C.[5]
-
-
Compound Addition and Signal Detection:
-
Prepare a plate containing various concentrations of the antagonist (e.g., this compound).
-
Prepare a separate plate with a fixed concentration of an orexin agonist (e.g., orexin-A) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Initiate fluorescence reading to establish a baseline.
-
Add the antagonist to the cells and incubate for a predetermined time.
-
Add the orexin agonist and continue to monitor the fluorescence signal over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
The antagonist's effect is measured as the inhibition of the agonist-induced calcium response.
-
Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes 50% inhibition of the agonist response.
-
The apparent equilibrium dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists.
-
Preclinical In Vivo Sleep Studies in Rodents
These studies assess the sleep-promoting effects of a compound in an animal model.
-
Animal Preparation and Surgery:
-
Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J).
-
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are typically placed over the cortex, and EMG electrodes in the nuchal muscles.
-
Allow animals to recover for at least one week.
-
-
Experimental Design and Dosing:
-
Habituate the animals to the recording chambers and cables.
-
Employ a crossover design where each animal receives the vehicle and different doses of the test compound (e.g., this compound) on separate days, with a washout period in between.
-
Administer the compound orally (p.o.) or intraperitoneally (i.p.) at the beginning of the animals' active phase (dark period for nocturnal rodents).
-
-
Sleep Recording and Analysis:
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-8 hours) post-dosing.
-
Score the recordings in epochs (e.g., 10 seconds) into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG patterns.
-
Analyze key sleep parameters, including total sleep time (TST), wake after sleep onset (WASO), latency to persistent sleep (LPS), and the duration and number of bouts of each sleep stage.
-
Clinical Polysomnography (PSG) in Humans
PSG is the standard method for objectively measuring sleep in clinical trials for insomnia.
-
Participant Selection and Preparation:
-
Recruit participants who meet the diagnostic criteria for insomnia (e.g., DSM-5).
-
Participants undergo a screening period to establish baseline sleep patterns.
-
On the night of the study, participants arrive at the sleep laboratory in the evening. Electrodes are attached to the scalp (EEG), face (EOG for eye movements, EMG for chin muscle tone), and legs (EMG for limb movements). Respiratory effort, airflow, and oxygen saturation are also monitored.[6][7]
-
-
Study Protocol:
-
The study is typically a randomized, double-blind, placebo-controlled crossover or parallel-group design.
-
Participants receive the investigational drug (e.g., this compound) or a placebo at a specified time before "lights out".
-
Physiological signals are recorded continuously throughout the night (typically 8 hours).[8]
-
-
Data Scoring and Analysis:
-
The PSG recordings are scored in 30-second epochs by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).
-
The primary endpoints typically include TST, WASO, and LPS. Secondary endpoints may include sleep efficiency, time spent in different sleep stages (N1, N2, N3/slow-wave sleep, REM), and latency to REM sleep.
-
Statistical analyses are performed to compare the effects of the drug to placebo on these sleep parameters.
-
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sleep Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. utmb.edu [utmb.edu]
- 8. academic.oup.com [academic.oup.com]
SB-649868 vs. Selective Orexin Antagonists: A Comparative Guide
The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their corresponding G-protein coupled receptors (OX1R and OX2R), is a critical regulator of sleep-wake states, appetite, and other physiological processes.[1][2] Antagonizing this system has emerged as a novel therapeutic strategy for insomnia.[3] This guide provides a detailed comparison of SB-649868, a dual orexin receptor antagonist (DORA), with selective orexin receptor antagonists (SORAs), which target either OX1R or OX2R individually.
Mechanism of Action: Dual vs. Selective Receptor Blockade
Orexin antagonists function by inhibiting the excitatory signaling of orexin neuropeptides.[4] The primary distinction between this compound and selective antagonists lies in their receptor binding profiles.
-
This compound (DORA): As a dual antagonist, this compound blocks the action of orexins at both OX1 and OX2 receptors.[5][6] This non-selective approach is based on the rationale that both receptors contribute to arousal and wakefulness.[7]
-
Selective Orexin Antagonists (SORAs): These compounds exhibit high selectivity for one receptor subtype over the other.[7] Preliminary research suggests that OX2R signaling is the primary driver of arousal, while both receptors are involved in transitioning between sleep stages.[7] Examples include selective OX1 antagonists (e.g., SB-334867, Nivasorexant) and selective OX2 antagonists (e.g., Seltorexant, EMPA).[4]
The binding of orexins to their receptors activates multiple G-protein subtypes (Gq, Gi/o, and Gs), which in turn modulate downstream signaling cascades involving phospholipases, ion channels, and protein kinases.[1][8] A hallmark of orexin receptor activation is a rise in intracellular calcium (Ca2+).[2][9] Both DORAs and SORAs prevent the initiation of these wake-promoting signals.
Pharmacodynamic and Efficacy Comparison
The therapeutic effects of orexin antagonists are primarily measured by their ability to promote and maintain sleep. Clinical and preclinical studies provide quantitative data on these outcomes.
Preclinical Data
In animal models, this compound demonstrated potent sleep-promoting effects. In rats, doses of 10 and 30 mg/kg were shown to increase non-rapid eye movement (NREM) and REM sleep while reducing sleep latency.[7][10] Notably, these effects were achieved without causing motor impairment, a common side effect of GABA-A receptor modulators.[10][11] Studies comparing DORAs (like suvorexant) with selective OX2R antagonists (like IPSU) in mice suggest that while both induce sleep, DORAs may have a more pronounced effect on increasing REM sleep, potentially disturbing the natural sleep architecture.[12]
| Compound Type | Animal Model | Dose | Key Findings |
| This compound (DORA) | Rat | 10, 30 mg/kg | Increased NREM and REM sleep; reduced sleep latency; no motor impairment.[7][13] |
| Suvorexant (DORA) | Mouse | - | Primarily increased REM sleep.[12] |
| IPSU (SORA-2) | Mouse | - | Primarily increased NREM sleep; less perturbation of sleep architecture.[12] |
Clinical Data
This compound underwent several clinical trials for primary insomnia. It was generally well-tolerated and demonstrated dose-dependent improvements in both sleep induction and maintenance.[5][6] A key study compared this compound with zolpidem, a GABA-A modulator, in a model of situational insomnia.[14][15]
| Parameter | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) | Zolpidem (10 mg) | Placebo |
| Change in TST (min) | +17 vs. Placebo[14] | +31 vs. Placebo[14] | +69.8 vs. Placebo[5] | +11 vs. Placebo[14] | Baseline |
| Change in LPS (min) | -26.1 vs. Placebo[5] | -33.0 vs. Placebo[5] | -43.7 vs. Placebo[5] | No significant reduction[15] | Baseline |
| Change in WASO (min) | Not significant | -18.4 vs. Placebo[5] | -29.0 vs. Placebo[5] | - | Baseline |
| Effect on REM Sleep | Reduced Latency[15] | Increased Duration[15] | Increased Duration[5] | Reduced Duration[15] | Baseline |
| Effect on SWS | No significant effect[15] | No significant effect[15] | - | Increased[15] | Baseline |
TST: Total Sleep Time; LPS: Latency to Persistent Sleep; WASO: Wake After Sleep Onset; SWS: Slow Wave Sleep.
These results show that this compound significantly improved key sleep metrics.[5] Unlike zolpidem, it did not suppress REM sleep or artificially increase slow-wave sleep, suggesting a more natural sleep architecture.[15]
Pharmacokinetic Profile
The pharmacokinetic properties, particularly the half-life, are crucial for an effective hypnotic. An ideal agent should have a rapid onset and a duration of action that maintains sleep through the night without causing next-day residual effects.
| Compound | Type | Half-life (hours) |
| This compound | DORA | 3 - 6[7][16] |
| Suvorexant | DORA | 12[4] |
| Lemborexant | DORA | 17 - 19[17] |
| Daridorexant | DORA | 8[4] |
| Seltorexant | SORA-2 | 2 - 3[4] |
This compound's relatively short half-life of 3-6 hours is comparable to some currently used hypnotics and is advantageous for minimizing next-morning cognitive impairment.[11][16]
Safety and Tolerability
In Phase I and II trials, this compound was generally well tolerated at doses up to 80 mg.[5][16] The most commonly reported adverse events were mechanism-related, such as somnolence and fatigue, primarily at higher doses.[16] Other reported side effects included headache, nasopharyngitis, and dry mouth.[10][11] Importantly, cataplexy-like symptoms, a concern for orexin system modulators, were not a prominent feature in these trials.
Experimental Protocols
The evaluation of compounds like this compound relies on standardized clinical and preclinical methodologies.
Polysomnography (PSG) Clinical Trial
Polysomnography is the gold standard for objectively measuring sleep. A typical crossover study design is used to assess the efficacy of a new hypnotic.
Methodology:
-
Subject Recruitment: Patients with a confirmed diagnosis of primary insomnia are enrolled.[18]
-
Randomization: Subjects are randomized to receive different treatments (e.g., this compound at various doses, placebo, active comparator) in a crossover fashion, with washout periods in between.[5]
-
Drug Administration: The investigational drug is administered a set time before bedtime (e.g., 90 minutes).[18]
-
Sleep Recording: Continuous PSG recordings are taken throughout the night, monitoring EEG, EOG, and EMG to stage sleep.[5]
-
Data Analysis: Key sleep parameters are calculated, including Total Sleep Time (TST), Latency to Persistent Sleep (LPS), and Wake After Sleep Onset (WASO).[5]
-
Safety and Next-Day Effects: Adverse events are recorded, and cognitive performance tests (e.g., Digit Symbol Substitution Test) are administered the next morning to assess residual effects.[5][18]
Conclusion
This compound is a dual orexin receptor antagonist that differs from selective antagonists by blocking both OX1R and OX2R. Clinical data demonstrates its efficacy in improving sleep onset and maintenance in patients with primary insomnia, with a safety profile characterized primarily by dose-dependent somnolence.[5][16] Its effects on sleep architecture, particularly the lack of REM sleep suppression, distinguish it from GABAergic hypnotics like zolpidem.[15]
The fundamental difference lies in the therapeutic hypothesis: DORAs like this compound posit that blocking both receptors is optimal for treating insomnia, while the development of SORAs is driven by the theory that selective blockade (particularly of OX2R) may be sufficient to induce sleep with potentially fewer side effects or less impact on sleep architecture.[7][12] Although the development of this compound appears to have been discontinued, the data from its trials provide a valuable benchmark for understanding the pharmacology of dual orexin receptor antagonism and for comparing it against both selective antagonists and other classes of hypnotics.[6]
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suvorexant: The first orexin receptor antagonist to treat insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 5. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 10. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 13. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 14. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [openresearch.surrey.ac.uk]
- 16. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uspharmacist.com [uspharmacist.com]
- 18. academic.oup.com [academic.oup.com]
Replicating Published Findings on SB-649868: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on SB-649868, a dual orexin (B13118510) receptor antagonist (DORA). It is designed to assist researchers in understanding and potentially replicating key experiments by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Mechanism of Action: Targeting the Orexin System
This compound functions by competitively blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1][2] The orexin system is a central mediator of wakefulness, and by inhibiting this signaling, this compound promotes sleep.[1][3] This mechanism of action is distinct from traditional hypnotics that commonly target the GABAergic system.[3][4]
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from clinical trials investigating the effects of this compound on objective sleep parameters measured by polysomnography (PSG).
Table 1: Effects of this compound on Sleep Parameters in Patients with Primary Insomnia
| Dose | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Total Sleep Time (TST) vs. Placebo (minutes) |
| 10 mg | Statistically significant reduction[5] | Not statistically significant[5] | +22[5] |
| 30 mg | Statistically significant reduction[5] | Statistically significant reduction[5] | Statistically significant increase[5] |
| 60 mg | Statistically significant reduction[5] | Statistically significant reduction[5] | +70[5] |
Data from a multicenter, randomized, double-blind, placebo-controlled crossover study in 52 male subjects with primary insomnia.[5]
Table 2: Comparison of this compound and Zolpidem in a Model of Situational Insomnia
| Treatment | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Effect on REM Sleep Duration |
| This compound (10 mg) | +17[6] | Not statistically significant[6] | Statistically significant reduction[6] | No significant change[6] |
| This compound (30 mg) | +31[6] | -14.7[6] | Statistically significant reduction[6] | Increased[6] |
| Zolpidem (10 mg) | +11[6] | Not statistically significant[6] | Not statistically significant[6] | Reduced[6] |
Data from a randomized, double-blind, placebo-controlled, four-period crossover study in 51 healthy male volunteers in a traffic noise model of situational insomnia.[6]
Experimental Protocols
Polysomnography (PSG) Assessment
Objective: To objectively measure sleep parameters.
Methodology:
-
Subjects were monitored in a sleep laboratory for at least two consecutive nights.[5]
-
Standard PSG recordings included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle activity, respectively.[2]
-
Key parameters analyzed include:
-
Latency to Persistent Sleep (LPS): Time from "lights out" to the first 20 consecutive epochs of stage 2 sleep.[5]
-
Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent sleep until the final awakening.[5]
-
Total Sleep Time (TST): The total duration of all sleep stages.[5]
-
Sleep Stages: Duration and percentage of time spent in different sleep stages (N1, N2, N3/Slow Wave Sleep, and REM).[2]
-
-
Data were scored by trained technicians blinded to the treatment condition.[5]
Next-Day Residual Effects Assessment
Objective: To evaluate potential cognitive and psychomotor impairment the morning after drug administration.
Methodology:
-
A battery of validated cognitive tests was administered at "lights on" after the PSG recording.[5]
-
Tests included:
-
Vital signs and subjective assessments of sleepiness (e.g., using visual analog scales) were also collected.[5]
Visualizing the Mechanism and Workflow
Orexin Signaling Pathway and this compound Inhibition
Caption: Orexin signaling pathway promoting wakefulness and its inhibition by this compound.
Clinical Trial Workflow for this compound Efficacy Assessment
Caption: Generalized workflow for a crossover clinical trial evaluating this compound.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin Antagonist this compound Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of a dual orexin receptor antagonist (this compound) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of SB-649868 Efficacy in Insomnia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the dual orexin (B13118510) receptor antagonist SB-649868 with other leading compounds in the same class for the treatment of insomnia. The following analysis is based on a meta-review of preclinical and clinical data, focusing on quantitative outcomes and detailed experimental methodologies to inform research and development in sleep therapeutics.
Mechanism of Action: Orexin Receptor Antagonism
This compound, along with suvorexant, lemborexant, and daridorexant, functions as a dual orexin receptor antagonist (DORA). These compounds competitively bind to and inhibit the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The orexin system is a key regulator of wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B, DORAs suppress the wake drive, thereby facilitating the initiation and maintenance of sleep.
Below is a diagram illustrating the orexin signaling pathway and the mechanism of action of dual orexin receptor antagonists.
Preclinical Efficacy Comparison
Studies in rodent models of insomnia provide foundational data on the hypnotic potential of novel compounds. The table below summarizes the effects of this compound and lemborexant on key sleep parameters in rats.
| Compound | Dose (mg/kg) | Change in NREM Sleep | Change in REM Sleep | Change in Sleep Latency | Animal Model |
| This compound | 10 | Increase | Increase | Reduction | Rat |
| 30 | Greater Increase | Greater Increase | Greater Reduction | Rat | |
| Lemborexant | 10 | Increase | Increase | Reduction | Rat |
| 30 | Dose-dependent Increase | Dose-dependent Increase | Dose-dependent Reduction | Rat |
Clinical Efficacy Comparison
Clinical trials in patients with primary insomnia have demonstrated the efficacy of this compound and other DORAs in improving both objective and subjective measures of sleep. The following tables present a comparative summary of the key findings.
Polysomnography (PSG) Data in Primary Insomnia Patients
| Drug | Dose | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Total Sleep Time (TST) vs. Placebo (minutes) |
| This compound | 10 mg | Significant Reduction[1][2] | Not Statistically Significant[3] | +22[2] |
| 30 mg | Significant Reduction[1][2] | -14.7[4][5] | +31[4][5] | |
| 60 mg | Significant Reduction[1][2] | Significant Reduction[1][2] | ~+70[2] | |
| Suvorexant | 15 mg (elderly) / 20 mg (non-elderly) | Statistically significant improvements observed.[6] | Statistically significant improvements observed.[6] | Statistically significant improvements observed.[6] |
| Lemborexant | 5 mg | -9.23[7] | -19.9[7] | Statistically significant increase[8] |
| 10 mg | -12.56[7] | -22.24[7] | Statistically significant increase[8] | |
| Daridorexant | 25 mg | Statistically significant improvements observed. | Statistically significant improvements observed. | Statistically significant improvements observed. |
| 50 mg | -11.7 (at month 3)[9] | Statistically significant improvements observed. | +22.1 (at month 1)[3] |
Subjective Sleep Parameter Data in Primary Insomnia Patients
| Drug | Dose | Change in subjective Total Sleep Time (sTST) vs. Placebo (minutes) | Change in subjective Time to Sleep Onset (sTSO) vs. Placebo (minutes) | Change in subjective Wake After Sleep Onset (sWASO) vs. Placebo (minutes) |
| This compound | 30 mg | Significant Improvement[4] | Significant Improvement[4] | Not Statistically Significant |
| Suvorexant | 20 mg | +38.7 (at 1 month)[10] | -18.0 (at 1 month)[10] | Significant Improvement[10] |
| Lemborexant | 5 mg | Statistically significant improvement | Statistically significant improvement | 27.8% of patients reported >60 min improvement at 6 months[11] |
| 10 mg | Statistically significant improvement | Statistically significant improvement | 30.2% of patients reported >60 min improvement at 6 months[11] | |
| Daridorexant | 50 mg | +19.8 (at month 3)[3] | Statistically significant improvement | Statistically significant improvement |
Experimental Protocols
Preclinical Efficacy Evaluation in Rodents
A typical experimental workflow for evaluating the efficacy of a hypnotic drug in a preclinical rodent model is outlined below.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Acclimation: Following a recovery period, animals are acclimated to the recording chambers and tethered recording cables.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours to establish a stable baseline for each animal.
-
Drug Administration: this compound or comparator drugs are typically administered orally at the beginning of the dark phase (the active period for rodents). A vehicle control group is always included.
-
Polysomnographic Recording: EEG and EMG signals are continuously recorded for a defined period post-dosing (e.g., 6-12 hours).
-
Data Analysis: The recorded data is scored for different sleep stages (Wake, NREM, REM) in short epochs (e.g., 10 seconds). Key parameters analyzed include latency to persistent sleep, duration of each sleep stage, and the number and duration of awakenings.
Clinical Trial Protocol for Primary Insomnia
Study Design: A typical clinical trial to evaluate the efficacy of a DORA like this compound is a randomized, double-blind, placebo-controlled, crossover, or parallel-group study.[1][2]
Participant Population: Adult patients (e.g., 18-64 years) with a diagnosis of primary insomnia according to DSM criteria, confirmed by polysomnography.[1][2]
Interventions:
-
This compound at various doses (e.g., 10 mg, 30 mg, 60 mg).[1][2]
-
Placebo.
-
An active comparator (e.g., zolpidem) may be included.
Assessments:
-
Objective Measures: Polysomnography (PSG) is conducted at baseline and at various time points during the treatment period to measure:
-
Latency to Persistent Sleep (LPS)
-
Wake After Sleep Onset (WASO)
-
Total Sleep Time (TST)
-
Sleep Efficiency (SE)
-
Sleep Architecture (time spent in different sleep stages)
-
-
Subjective Measures: Patients complete sleep diaries to report:
-
Subjective Total Sleep Time (sTST)
-
Subjective Time to Sleep Onset (sTSO)
-
Subjective Wake After Sleep Onset (sWASO)
-
Subjective Sleep Quality
-
Next-Day Residual Effects: Assessed using tests such as the Digit Symbol Substitution Test (DSST) and tests of memory and psychomotor performance.[1][2]
Conclusion
The available data indicates that this compound is an effective dual orexin receptor antagonist for the treatment of insomnia, demonstrating dose-dependent improvements in sleep induction and maintenance in both preclinical and clinical models.[1][2] Its efficacy profile is comparable to other approved DORAs such as suvorexant, lemborexant, and daridorexant. All four compounds show a favorable mechanism of action by targeting the orexin system to promote sleep. Further head-to-head clinical trials would be necessary to definitively establish the relative efficacy and safety profiles of these compounds. The choice of a specific DORA for therapeutic use may depend on individual patient characteristics and the desired pharmacokinetic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Suvorexant in the Treatment of Difficulty Falling and Staying Asleep (Insomnia) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daridorexant for the treatment of insomnia disorder: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of insomnia treatment with lemborexant in older adults: analyses from three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Newly approved drug improves sleep onset in insomnia | MDedge [mdedge.com]
- 10. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SB-649868: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SB-649868, a dual orexin (B13118510) receptor antagonist, are paramount to ensuring laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on established principles of laboratory chemical waste management.[3][4][5][6]
Precautionary Measures and Personal Protective Equipment (PPE)
Given that this compound is a pharmacologically active compound, it should be handled with care to avoid accidental exposure.[7][8][9] Standard laboratory safety protocols should be strictly followed.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed through a designated hazardous waste stream, in accordance with institutional and local regulations.[3][4][5]
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams.[3][10] It should be segregated as chemical waste.
-
Containerization:
-
Place solid waste (e.g., contaminated gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
For solutions containing this compound, use a compatible, sealable waste container (e.g., a glass or high-density polyethylene (B3416737) bottle).[3]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.[4]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4][5] This area should be away from general lab traffic and clearly marked.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[5]
Decontamination Procedures
-
Work Surfaces: Clean any surfaces that may have come into contact with this compound with a suitable laboratory detergent and water.
-
Glassware: Rinse glassware thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by a detergent and water wash. The solvent rinse should be collected as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is provided for guidance purposes only and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found. Researchers must consult their institution's specific chemical hygiene and waste disposal plans and comply with all applicable local, state, and federal regulations. If an official SDS for this compound becomes available, its recommendations should be followed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential Effects of a Dual Orexin Receptor Antagonist (this compound) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling SB-649868
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the dual orexin (B13118510) receptor antagonist, SB-649868.
This document provides crucial safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. As with any research chemical, the toxicological properties may not be fully characterized, and therefore, caution is paramount.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, data from suppliers of similar research compounds indicate that substances of this nature may be classified as harmful if swallowed, and may cause skin and eye irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Inspect gloves before each use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Full-coverage clothing and closed-toe shoes | Ensure no skin is exposed between the lab coat and footwear. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and ensure the integrity of the experiment.
Experimental Workflow for Handling this compound:
Detailed Experimental Protocol:
-
Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.
-
Prepare Fume Hood: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including the container of this compound, spatulas, weigh boats, solvent(s), and storage vials within the fume hood.
-
Weigh this compound: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If any material is spilled, decontaminate the area immediately.
-
Prepare Stock Solution: Add the weighed this compound to the appropriate solvent in a designated container. Cap and vortex or sonicate until fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into clearly labeled, sealed vials for storage. According to one supplier, this compound can be stored as a powder at -20°C and in solvent at -80°C.
-
Decontaminate Surfaces: After handling is complete, wipe down all surfaces and equipment in the fume hood with an appropriate cleaning agent.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in the designated chemical waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Pathway:
Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound and any solvent used for rinsing glassware in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". The concentration and solvent should also be indicated for liquid waste.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending collection.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Never dispose of this compound or its containers in the regular trash or down the drain.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with the use of this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the official Safety Data Sheet for any chemical before use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
